Ethyl 2-(piperidin-4-yl)acetate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-piperidin-4-ylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBESFTPUTXOFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670062 | |
| Record name | Ethyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169458-04-2 | |
| Record name | Ethyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidin-4-yl-acetic acid ethyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Ethyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 169458-04-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(piperidin-4-yl)acetate hydrochloride, with the CAS number 169458-04-2, is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery. Structurally, it features a piperidine ring substituted at the 4-position with an ethyl acetate group. This molecule serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Notably, it is frequently employed as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the known properties, safety information, and potential applications of this compound.
Chemical and Physical Properties
A summary of the available chemical and physical data for this compound is presented below. It is important to note that some physical properties, such as a definitive melting point for the hydrochloride salt and specific solubility values, are not consistently reported in publicly available literature. The data for the free base (CAS 59184-90-6) is included for reference where available.
| Property | Value | Source(s) |
| CAS Number | 169458-04-2 | [1][2] |
| Molecular Formula | C₉H₁₈ClNO₂ | [1][2] |
| Molecular Weight | 207.7 g/mol | [1][2] |
| Appearance | White to off-white solid | Not explicitly cited |
| Purity | ≥97% | [1][2] |
| Boiling Point | 271.2°C at 760 mmHg | Not explicitly cited |
| Flash Point | 117.8°C | Not explicitly cited |
| Melting Point | 123 - 127 °C (for free base, CAS 59184-90-6) | [3] |
| Density | 1.0 ± 0.1 g/cm³ (for free base, CAS 59184-90-6) | [3] |
| Solubility | Soluble in many organic solvents, such as ethanol and cyclohexane (for free base, CAS 59184-90-6). | [3] |
| Storage Conditions | Room temperature, under inert gas (nitrogen or Argon) at 2-8°C is also recommended. | [1][2] |
Safety and Handling
This compound is classified under GHS07 for health hazards. The following table summarizes the key safety information. Users should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.
| Hazard Category | GHS Classification |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Handle in a well-ventilated place.[1]
-
Wear suitable protective clothing, including gloves and eye/face protection.[4]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools.[1]
-
Prevent fire caused by electrostatic discharge steam.[1]
Storage Recommendations:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
Applications in Drug Discovery: A PROTAC Linker
The primary application of this compound in current research is as a structural component, specifically a linker, in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The piperidine moiety of Ethyl 2-(piperidin-4-yl)acetate provides a rigid scaffold that can be advantageous in optimizing the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5]
General Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action for PROTACs involves co-opting the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The general signaling pathway is illustrated below.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis of this compound or its specific use in the synthesis of a named PROTAC are limited. However, a general workflow for the synthesis and evaluation of PROTACs is presented below. This workflow would be applicable to PROTACs developed using the subject compound as a linker.
General Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a PROTAC involves a multi-step process, from the synthesis of the individual components to the final biological evaluation of the assembled molecule.
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
Conclusion
References
Chemical structure of Ethyl 2-(piperidin-4-yl)acetate hydrochloride
An In-Depth Technical Guide to Ethyl 2-(piperidin-4-yl)acetate Hydrochloride
Abstract
This compound is a key chemical intermediate, recognized for its integral role as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). As a piperidine derivative, it provides a rigid, functionalized scaffold essential for constructing the linker component of these advanced therapeutic agents. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and its critical application in the field of targeted protein degradation for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is the hydrochloride salt of the ethyl ester of 4-piperidineacetic acid. The piperidine ring provides a versatile scaffold, while the ethyl acetate group offers a point for further chemical modification.
| Property | Data | Citation(s) |
| IUPAC Name | ethyl 2-(piperidin-4-yl)acetate;hydrochloride | |
| Synonyms | 4-Piperidineacetic acid ethyl ester HCl, Ethyl 2-(4-piperidyl)acetate hydrochloride | [1] |
| CAS Number | 169458-04-2 | [2][3][4] |
| Molecular Formula | C₉H₁₈ClNO₂ | [2][3] |
| Molecular Weight | 207.70 g/mol | [2] |
| Appearance | White to off-white solid (typical) | |
| Purity | Commercially available at ≥97% | [2][3] |
| Storage Conditions | Room temperature, store in a dry, well-ventilated place | [2] |
Synthesis and Characterization
The synthesis of this compound is typically achieved in a two-step process starting from a protected piperidine precursor.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-(piperidin-4-yl)acetate (Free Base)
This procedure involves the catalytic hydrogenation of an N-protected piperidine precursor to remove the protecting group. A common precursor is the N-benzyl derivative.
-
Materials: Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate, Palladium on carbon (10 wt% Pd/C), Ethyl acetate (solvent), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate in ethyl acetate in a suitable hydrogenation vessel.
-
Add the Palladium on carbon catalyst to the solution. The amount is typically 5-10 mol% relative to the substrate.
-
Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon), followed by introducing hydrogen gas to the desired pressure (e.g., 50-60 psi).
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50-60 °C) for several hours (e.g., 12-18 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled, and the vessel is carefully depressurized.
-
The catalyst is removed by filtration through a pad of celite. The filter cake is washed with additional ethyl acetate.
-
The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield Ethyl 2-(piperidin-4-yl)acetate as a crude oil, which can be purified further if necessary.
-
Step 2: Formation of the Hydrochloride Salt
-
Materials: Ethyl 2-(piperidin-4-yl)acetate (from Step 1), Diethyl ether or Ethyl acetate (anhydrous), Hydrochloric acid solution (e.g., 2 M in diethyl ether).
-
Procedure:
-
Dissolve the crude or purified Ethyl 2-(piperidin-4-yl)acetate in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of hydrochloric acid in diethyl ether (or another suitable solvent) dropwise with stirring.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for approximately 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
-
Characterization Data
Full characterization relies on spectroscopic methods. While a specific experimental spectrum for the hydrochloride salt is not publicly available, the expected ¹H NMR signals can be predicted based on its structure.
| Assignment (Proton) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -O-CH₂ -CH₃ (Ethyl ester) | 4.0 - 4.2 | Quartet (q) | Protons of the ethyl ester methylene group, coupled to the adjacent methyl group. |
| -O-CH₂-CH₃ (Ethyl ester) | 1.1 - 1.3 | Triplet (t) | Protons of the ethyl ester methyl group, coupled to the adjacent methylene group. |
| Piperidine H2, H6 (axial & equatorial) | 2.9 - 3.4 | Multiplet (m) | Protons adjacent to the nitrogen atom. Expected to be downfield due to the positive charge on the protonated nitrogen. |
| Piperidine H3, H5 (axial & equatorial) | 1.5 - 1.9 | Multiplet (m) | Piperidine ring protons. |
| Piperidine H4 | 1.9 - 2.2 | Multiplet (m) | Methine proton at position 4 of the piperidine ring. |
| -CH₂ -COO- (Acetate) | 2.2 - 2.4 | Doublet (d) | Methylene protons of the acetate group, coupled to the H4 proton. |
| >N⁺H₂- (Ammonium) | 8.5 - 9.5 | Broad singlet | Protons on the positively charged nitrogen. Signal may be broad and exchangeable with D₂O. |
Note: This table represents predicted values. Actual spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) for confirmation.
Application in Drug Discovery: PROTAC Technology
The primary and most significant application of this compound is as a structural component for linkers in Proteolysis-Targeting Chimeras (PROTACs).[2][5]
Role as a PROTAC Linker Building Block
PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell.[6][7] They function by "hijacking" the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[6][8]
A PROTAC molecule consists of three parts:
-
A "warhead" ligand that binds to the target protein (Protein of Interest, POI).
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase enzyme.
-
A chemical linker that covalently connects the two ligands.
This compound serves as a foundational piece for constructing this linker. The piperidine ring introduces a degree of rigidity and a defined three-dimensional geometry to the linker, which is crucial for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9] The ethyl acetate group provides a reactive handle for covalent attachment to either the warhead or the E3 ligase ligand during the synthesis of the final PROTAC molecule.
Mechanism of Action of PROTACs
The mechanism is a catalytic cycle that results in the selective degradation of the target protein.[10][11]
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[7][10]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules (a small regulatory protein) from an E2 conjugating enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is now "tagged" for destruction and is recognized and degraded by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins.
-
Recycling: After the target protein is degraded, the PROTAC molecule is released and can go on to recruit another target protein molecule, acting in a catalytic manner.[6][10]
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.
| Precaution Category | Guideline |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a laboratory coat. |
| Inhalation | Avoid breathing dust. Use in a well-ventilated area or under a chemical fume hood. May cause respiratory irritation. |
| Skin and Eye Contact | Avoid contact with skin and eyes. Causes skin and serious eye irritation. In case of contact, rinse immediately with plenty of water. |
| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place away from incompatible materials. |
Disclaimer: This information is for guidance only. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
- 1. 169458-04-2 CAS MSDS (ETHYL 4-PIPERIDINEACETATE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound , 97% , 169458-04-2 - CookeChem [cookechem.com]
- 4. This compound [chemdict.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 11. portlandpress.com [portlandpress.com]
The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged heterocyclic motif that forms the core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique structural and physicochemical properties have made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents with a broad spectrum of biological activities. This in-depth technical guide explores the significant pharmacological applications of piperidine derivatives, focusing on their anticancer, antiviral, antifungal, antibacterial, and neuroprotective properties. This document provides a comprehensive overview of quantitative activity data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers engaged in the discovery and development of novel piperidine-based therapeutics.
Anticancer Activity of Piperidine Derivatives
Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various piperidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |
| Compound 17a | PC3 | Prostate | 0.81 | [1] |
| MGC803 | Gastric | 1.09 | [1] | |
| MCF-7 | Breast | 1.30 | [1] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [1] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [1] | |
| Piperidine-dihydropyridine hybrid | A-549 | Lung | 15.94 - 48.04 | [2] |
| MCF-7 | Breast | 24.68 - 59.12 | [2] | |
| RAJI | MDA-MB-231 | Breast (Triple Negative) | 20 (µg/mL) | [2] |
| MDA-MB-468 | Breast (Triple Negative) | 25 (µg/mL) | [2] | |
| Piperidone monocarbonyl curcumin analogues | A549 | Lung | < 5 | [3] |
Signaling Pathways in Anticancer Activity
A significant number of piperidine-containing anticancer agents exert their effects by modulating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[4] Other piperidine derivatives have been shown to induce apoptosis through the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio and subsequent caspase activation.[1][5]
Figure 1: The PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Piperidine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[7]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Figure 2: General workflow for the MTT cytotoxicity assay.
Antiviral Activity of Piperidine Derivatives
Several piperidine derivatives have been identified as potent antiviral agents, particularly against the Human Immunodeficiency Virus (HIV) and influenza viruses. They often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or interfere with viral entry and replication.
Quantitative Antiviral Activity Data
The antiviral efficacy is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity.
| Derivative | Virus Strain | Cell Line | EC50 | Reference |
| HIV-1 Inhibitor-54 | HIV-1 IIIB | MT-4 | 32 nM | [8] |
Experimental Protocol: Anti-HIV Activity Assay
This protocol is designed to determine the EC50 value of a compound by measuring the inhibition of HIV-1 replication in a cell-based assay.[8][9][10]
Principle: The assay measures the reduction in viral replication in the presence of the test compound. Viral replication can be quantified by measuring the activity of a reporter gene (e.g., luciferase) under the control of the HIV-1 LTR or by quantifying a viral protein (e.g., p24 antigen).[8]
Materials:
-
MT-4 or TZM-bl cells
-
HIV-1 virus stock (e.g., HIV-1 IIIB)
-
Complete culture medium
-
Piperidine derivative
-
96-well plates
-
Detection reagent (e.g., Luciferase Assay System or HIV-1 p24 Antigen ELISA kit)
-
Luminometer or ELISA plate reader
Procedure:
-
Cell Preparation: Culture MT-4 or TZM-bl cells and ensure they are in the logarithmic growth phase.
-
Compound Dilution: Prepare serial dilutions of the piperidine derivative in culture medium.
-
Infection: a. Plate the cells in a 96-well plate. b. Add the diluted compound to the wells. c. Infect the cells with the HIV-1 virus stock.[8] d. Include virus control (cells + virus, no compound) and cell control (cells only) wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[8]
-
Quantification of Viral Replication: Measure the reporter gene activity or p24 antigen levels according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.[9]
Antifungal and Antibacterial Activity of Piperidine Derivatives
Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic fungi and bacteria.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Antifungal Activity:
| Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Piperidine derivative 5 | C. albicans | 32-64 | [11] |
| Piperidine derivative 6 | C. albicans | 32-64 | [11] |
| Piperidine derivative 7 | C. albicans | 32-64 | [11] |
Antibacterial Activity:
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Piperidin-4-one derivative 1a | S. aureus | 12 | [12] |
| E. coli | 8 | [12] | |
| B. subtilis | 10 | [12] | |
| Piperidine derivative 6 | B. subtilis | 0.75 (mg/mL) | [13] |
| E. coli | 1.5 (mg/mL) | [13] | |
| S. aureus | 1.5 (mg/mL) | [13] | |
| 2-(thioalkyl)-1H-methylbenzimidazole derivative 3a | P. aeruginosa | 1 | [14] |
| E. coli | 1 | [14] | |
| 2-(thioalkyl)-1H-methylbenzimidazole derivative 3b | P. aeruginosa | 1 | [14] |
| E. coli | 1 | [14] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the MIC of an antimicrobial agent.[11]
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The lowest concentration that inhibits visible growth is the MIC.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Piperidine derivative
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the piperidine derivative in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 48 hours (fungi).[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Neuroprotective Effects of Piperidine Derivatives
Piperidine derivatives have shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's disease and ischemic stroke. Their neuroprotective mechanisms often involve the inhibition of acetylcholinesterase (AChE) or the modulation of pathways involved in neuronal survival.[15][16]
Quantitative Neuroprotective Activity Data
| Derivative | Assay | Result | Reference |
| Compound A10 | L-glutamic acid-induced injury in SH-SY5Y cells | 61.54% survival rate at 10 µmol/L | [16] |
| hERG assay (cardiotoxicity) | IC50 > 40 µmol/L | [16] | |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase Inhibition | IC50 = 0.56 nM | [17] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) (E2020) | Acetylcholinesterase Inhibition | IC50 = 5.7 nM | [18] |
Signaling Pathways in Neuroprotection
One of the key mechanisms of neuroprotection for some piperidine derivatives is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in conditions like Alzheimer's disease.[15]
Figure 3: Cholinergic signaling at the synapse and the action of piperidine-based AChE inhibitors.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neurodegenerative diseases and screening for neuroprotective compounds.[19][20]
Principle: This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic insult, such as glutamate-induced excitotoxicity or oxidative stress. Cell viability is measured to quantify the neuroprotective effect.[21]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., L-glutamic acid, MPP+, H₂O₂)
-
Piperidine derivative
-
96-well plates
-
MTT assay reagents
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.[20]
-
Pre-treatment: Pre-treat the cells with various concentrations of the piperidine derivative for a specified time (e.g., 2-24 hours).[19]
-
Neurotoxin Induction: Induce neurotoxicity by adding a neurotoxin (e.g., L-glutamic acid) and incubate for 24 hours.[19][21]
-
Cell Viability Assessment: Perform an MTT assay as described in the anticancer section to measure cell viability.
-
Data Analysis: Calculate the percentage of cell viability in the treated groups compared to the neurotoxin-only group. A higher percentage of viability indicates a neuroprotective effect.
Conclusion
Piperidine and its derivatives represent a highly versatile and valuable class of compounds in drug discovery and development. The diverse range of biological activities, including anticancer, antiviral, antifungal, antibacterial, and neuroprotective effects, underscores the therapeutic potential of this scaffold. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to facilitate further research and development of novel piperidine-based therapeutics to address a wide range of unmet medical needs. The continued exploration of the structure-activity relationships and mechanisms of action of piperidine derivatives will undoubtedly lead to the discovery of new and improved medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. atcc.org [atcc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. academicjournals.org [academicjournals.org]
- 14. tsijournals.com [tsijournals.com]
- 15. benchchem.com [benchchem.com]
- 16. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 17. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. thieme-connect.com [thieme-connect.com]
An In-depth Technical Guide to Ethyl 2-(piperidin-4-yl)acetate Hydrochloride for Drug Discovery Professionals
An Essential Building Block in Modern Medicinal Chemistry
Ethyl 2-(piperidin-4-yl)acetate hydrochloride is a key bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. Its structural features, comprising a secondary amine within a piperidine ring and an ethyl ester, make it a versatile building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive literature review of its synthesis, properties, and applications, offering a valuable resource for its effective implementation in drug discovery pipelines.
Core Chemical Properties and Data
This compound is a stable, solid compound. The presence of the hydrochloride salt enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 169458-04-2 | [1][2] |
| Molecular Formula | C₉H₁₈ClNO₂ | [2][3] |
| Molecular Weight | 207.70 g/mol | [3] |
| Appearance | Solid | Vendor Data |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Room temperature, in a dry atmosphere | [2][3] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of its aromatic precursor, ethyl 2-(pyridin-4-yl)acetate. This reaction reduces the pyridine ring to a piperidine ring. The resulting free base is then treated with hydrochloric acid to yield the desired hydrochloride salt.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is a generalized procedure based on established methods for the hydrogenation of pyridine derivatives.
Materials:
-
Ethyl 2-(pyridin-4-yl)acetate
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)
-
Ethanol or Glacial Acetic Acid
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl) solution (e.g., in diethyl ether or dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Hydrogenation:
-
In a suitable hydrogenation vessel, dissolve ethyl 2-(pyridin-4-yl)acetate (1.0 eq) in a solvent such as ethanol or glacial acetic acid.
-
Carefully add the catalyst (PtO₂ or Pd/C, typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
-
Work-up:
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(piperidin-4-yl)acetate (free base).
-
-
Salt Formation:
-
Dissolve the crude free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid (1.0-1.1 eq) in a compatible solvent (e.g., diethyl ether or dioxane) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.
-
Expected Yield: Yields for this type of transformation are typically high, often exceeding 80-90%, but will depend on the specific reaction conditions and scale.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a versatile linker, most notably in the design and synthesis of PROTACs.[3] The piperidine ring provides a rigid scaffold that can influence the spatial orientation of the two ends of the PROTAC, while the secondary amine and the ethyl ester offer two points for chemical modification.
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[3][4][5] A PROTAC molecule consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that binds to an E3 ligase, and a linker that connects the two.
This compound serves as a valuable building block for the linker component. The secondary amine of the piperidine ring can be functionalized, for example, through N-alkylation or amide bond formation, to attach it to the E3 ligase ligand. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to the warhead.
Caption: Role of the linker in PROTAC-mediated protein degradation.
Experimental Protocol: N-Alkylation for Linker Elaboration
This protocol provides a general method for the N-alkylation of the piperidine nitrogen, a common step in incorporating this linker into a larger molecule.
Materials:
-
This compound
-
Alkyl halide or mesylate (R-X) (1.0-1.2 eq)
-
A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA)) (2-3 eq)
-
Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))
-
Standard work-up and purification reagents
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (2-3 eq).
-
Add the alkylating agent (R-X) (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-alkylated derivative.
Note: The ethyl ester can be subsequently hydrolyzed to the carboxylic acid under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water) to provide a handle for further coupling reactions.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and dual functionality make it an attractive component for the construction of complex molecules, particularly in the rapidly advancing field of PROTACs. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering drug discovery professionals to effectively utilize this important chemical entity in their research and development endeavors. Further exploration of the literature for specific applications and optimization of reaction conditions will undoubtedly lead to the discovery of novel therapeutics.
References
- 1. This compound , 97% , 169458-04-2 - CookeChem [cookechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents [patents.google.com]
- 5. US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation - Google Patents [patents.google.com]
The Ubiquitous Piperidine: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine moiety, a simple six-membered nitrogen-containing heterocycle, is a titan in the field of medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold." This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1]
Key Physicochemical Properties:
-
Basicity: The nitrogen atom within the piperidine ring is basic, with a typical pKa of its conjugate acid around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1][2]
-
Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic properties.[3] This balance can be fine-tuned through substitution, allowing medicinal chemists to modulate a drug's solubility and its ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[4][5]
-
Metabolic Stability: The piperidine scaffold is relatively metabolically stable. However, its stability is influenced by the functionalization at positions adjacent to the nitrogen atom. Strategic modifications can enhance this stability, and the use of spirocyclic bioisosteres is a common strategy to improve this parameter.[4]
These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][6]
Prevalence in FDA-Approved Drugs
The piperidine scaffold is a recurring motif in a multitude of commercially successful drugs across various therapeutic areas. It is one of the most common heterocycles found in FDA-approved pharmaceuticals, highlighting its importance as a building block in medicinal agents.[7][8] Piperidine derivatives have been successfully developed as CNS modulators, anticancer agents, antihistamines, anticoagulants, and analgesics.[7]
The Piperidine Moiety as a Versatile Scaffold and Pharmacophore
The utility of the piperidine ring extends beyond its favorable physicochemical properties; it frequently serves as a central scaffold for the construction of complex molecules and can also function as a key pharmacophore, directly interacting with biological targets.
As a Scaffold:
The piperidine ring provides a robust and synthetically tractable framework upon which various functional groups can be appended. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[9][10] Its conformational pre-organization can also lead to a lower entropic penalty upon binding to a target, contributing to higher affinity.[11]
As a Pharmacophore:
In many drugs, the protonated nitrogen of the piperidine ring acts as a crucial hydrogen bond donor, forming a key interaction with the target protein. Furthermore, the carbon backbone of the ring can engage in favorable van der Waals interactions within hydrophobic pockets of the binding site. The substitutable positions on the ring allow for the precise placement of functional groups to maximize these interactions.[4][6]
Therapeutic Applications of Piperidine-Containing Drugs
The versatility of the piperidine scaffold is reflected in the broad range of therapeutic areas where piperidine-containing drugs have made a significant impact.
Central Nervous System (CNS) Disorders:
The ability of piperidine-containing molecules to cross the blood-brain barrier has led to their extensive use in the development of drugs targeting the CNS.[9]
-
Methylphenidate (Ritalin®): Used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD), methylphenidate blocks the reuptake of dopamine and norepinephrine in the presynaptic neuron, increasing their extracellular concentrations.[12][13]
-
Risperidone (Risperdal®): An atypical antipsychotic, risperidone acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][14]
-
Donepezil (Aricept®): A piperidine derivative used to treat the symptoms of Alzheimer's disease by inhibiting acetylcholinesterase.[15][16]
-
Paroxetine (Paxil®): A selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression and anxiety disorders.[17]
Oncology:
Piperidine derivatives have shown significant promise as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[12][18]
-
Raloxifene (Evista®): A selective estrogen receptor modulator (SERM) that contains a piperidine moiety, used in the treatment and prevention of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[5]
-
Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase inhibitor that includes a piperidine ring, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
-
Piperine: A natural alkaloid found in black pepper, piperine and its derivatives have demonstrated anticancer properties by inducing apoptosis and inhibiting cell proliferation.[12][19]
Other Therapeutic Areas:
-
Antihistamines: Fexofenadine (Allegra®) and Loratadine (Claritin®) are widely used second-generation antihistamines that feature a piperidine ring.[17]
-
Analgesics: The piperidine structure is a core component of many opioid analgesics, such as meperidine.[20]
-
Antiviral Agents: Certain piperidine derivatives have been investigated as CCR5 antagonists to block the entry of HIV into host cells.[7]
Quantitative Data of Representative Piperidine-Containing Drugs
The following table summarizes key physicochemical and pharmacokinetic data for several well-known drugs that incorporate the piperidine scaffold.
| Drug | Therapeutic Class | pKa | logP | IC50/Ki | Bioavailability (%) |
| Methylphenidate | CNS Stimulant | ~8.8 | 2.1 | DAT Ki: ~130 nM | 11-52 |
| Risperidone | Antipsychotic | 8.25 | 3.33 | D2 Ki: 3.1 nM; 5-HT2A Ki: 0.16 nM | ~70 |
| Raloxifene | SERM | 9.5 | 5.3 | ERα Ki: 0.08 nM | ~2 |
| Donepezil | AChE Inhibitor | 8.9 | 3.8 | AChE IC50: 6.7 nM | ~100 |
| Fexofenadine | Antihistamine | 4.25, 9.53 | 2.4 | H1 Ki: 10 nM | 33 |
| Haloperidol | Antipsychotic | 8.3 | 4.4 | D2 Ki: 1.5 nM | ~65 |
Note: The presented values are approximate and can vary depending on the experimental conditions and data source.
Key Signaling Pathway: Methylphenidate and the Dopamine Synapse
Methylphenidate exerts its therapeutic effects in ADHD by modulating dopamine signaling in the brain, particularly in the ventral striatum and prefrontal cortex.[10][20] It acts by blocking the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[12][13] This blockade leads to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[10]
Caption: Dopamine signaling pathway at the synapse and the mechanism of action of Methylphenidate.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel piperidine-containing compounds.
Synthesis of Risperidone
Risperidone can be synthesized via the alkylation of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[1][21]
Materials:
-
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride
-
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
-
Sodium carbonate (Na₂CO₃)
-
Potassium iodide (KI)
-
Dimethylformamide (DMF)
-
Isopropanol
Procedure:
-
A mixture of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, sodium carbonate, and a catalytic amount of potassium iodide is prepared in dimethylformamide.[22]
-
The reaction mixture is heated and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the crude risperidone is precipitated.
-
The crude product is collected by filtration and purified by recrystallization from a suitable solvent system, such as a mixture of DMF and isopropanol, to yield pure risperidone.[22]
In Vitro Assay: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.[23]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Piperidine derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control.[23]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: A typical workflow for an MTT cytotoxicity assay.
Conclusion
The piperidine moiety is a truly privileged scaffold in medicinal chemistry, owing to its favorable physicochemical properties, synthetic accessibility, and its presence in a wide range of clinically successful drugs. Its inherent characteristics allow for the creation of diverse molecular architectures with finely tuned pharmacological profiles. From modulating CNS activity to combating cancer and infectious diseases, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this versatile scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.
References
- 1. RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. omicsonline.org [omicsonline.org]
- 4. ClinPGx [clinpgx.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylphenidate-Elicited Dopamine Increases in Ventral Striatum Are Associated with Long-Term Symptom Improvement in Adults with Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methylphenidate - Wikipedia [en.wikipedia.org]
- 14. Risperidone - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijnrd.org [ijnrd.org]
- 18. EP1641773B1 - Process for preparing raloxifene hydrochloride - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Methylphenidate induced dopamine increases in striatum and temporal and frontal cortices predicts response to treatment in ADHD | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 21. thepharmajournal.com [thepharmajournal.com]
- 22. data.epo.org [data.epo.org]
- 23. benchchem.com [benchchem.com]
The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide on the Discovery, Significance, and Application of Piperidine-Based Compounds
Introduction
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of natural products and FDA-approved drugs is a testament to its significance in the development of therapeutic agents.[3][4] This technical guide delves into the discovery and multifaceted role of piperidine in drug design, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data, and visualizations of key biological pathways.
Discovery and History
The history of piperidine is intrinsically linked to the study of natural products. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours.[5] Both chemists obtained piperidine from the reaction of piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), with nitric acid.[5] This discovery marked the beginning of the exploration of a chemical scaffold that would later prove to be of immense importance in pharmacology.
Industrially, piperidine is primarily produced through the hydrogenation of pyridine, a process that underscores the close chemical relationship between these two six-membered nitrogenous heterocycles.[5]
Significance in Medicinal Chemistry: A Privileged Scaffold
The piperidine moiety is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1][6] This is attributed to a unique combination of physicochemical properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.
Key Physicochemical Properties:
-
Basicity: The nitrogen atom in the piperidine ring is basic, with the conjugate acid having a pKa of approximately 11.22.[6] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with biological targets.
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility allows for the optimal spatial orientation of substituents for binding to diverse biological targets.[1]
-
Lipophilicity and Solubility: The piperidine ring strikes a balance between lipophilicity and hydrophilicity, which can be fine-tuned through substitution. This property is crucial for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]
-
Metabolic Stability: The piperidine ring is generally metabolically stable, contributing to the development of drugs with favorable pharmacokinetic properties.[6][7]
Piperidine in Natural Products and Approved Drugs
The piperidine scaffold is a common motif in a wide variety of natural alkaloids, many of which exhibit potent biological activities.[8] Examples include:
-
Piperine: The pungent compound from black pepper.[5]
-
Coniine: The toxic alkaloid from poison hemlock.[5]
-
Solenopsin: A toxic alkaloid found in fire ant venom.[5]
-
Lobeline: An alkaloid from Indian tobacco with mixed agonist-antagonist activity at nicotinic acetylcholine receptors.[5]
-
Morphine and Codeine: Opioid analgesics derived from the opium poppy, containing a fused piperidine ring system.[9]
The structural insights gained from these natural products have inspired the development of a multitude of synthetic piperidine-containing drugs. The piperidine ring is present in over 70 FDA-approved drugs, spanning a wide range of therapeutic areas.[4]
Therapeutic Applications of Piperidine-Based Compounds
The versatility of the piperidine scaffold has led to its incorporation into drugs targeting a diverse array of biological systems.
Central Nervous System (CNS) Disorders
Piperidine is a key component in many CNS-active drugs, including antipsychotics, antidepressants, and treatments for neurodegenerative diseases.
-
Antipsychotics: Haloperidol and risperidone are examples of piperidine-containing antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders.
-
ADHD Medications: Methylphenidate, a widely prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD), features a piperidine ring and acts as a norepinephrine-dopamine reuptake inhibitor.[10][11]
-
Alzheimer's Disease: Donepezil, an acetylcholinesterase inhibitor used to manage the symptoms of Alzheimer's disease, contains a piperidine moiety.[12][13]
Pain Management (Analgesics)
The piperidine scaffold is a core structural feature of many synthetic opioids that are potent analgesics.[14] These compounds primarily target μ-opioid receptors in the central nervous system. Examples include:
-
Fentanyl and its analogs: Extremely potent synthetic opioids used for severe pain management.
-
Meperidine (Pethidine): A synthetic opioid used for the treatment of moderate to severe pain.
Cancer
Piperidine derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival.[15] They have been shown to modulate pathways such as NF-κB and STAT3, leading to cell cycle arrest and apoptosis in cancer cells.[15]
Other Therapeutic Areas
The applications of piperidine-based drugs extend to various other fields, including:
-
Antiviral agents: As seen in some non-nucleoside reverse transcriptase inhibitors for HIV.[16]
-
Antihistamines: Certain piperidine derivatives are used to block the action of histamine and are used in allergy medications.
-
Antimicrobial and Antifungal agents. [11]
Quantitative Data of Representative Piperidine-Based Drugs
The following tables summarize key quantitative data for several prominent piperidine-containing drugs, illustrating their potency and selectivity for their respective biological targets.
| Drug | Therapeutic Class | Target(s) | IC50 | Ki (nM) |
| Donepezil | Acetylcholinesterase Inhibitor | Acetylcholinesterase (AChE) | 5.7 nM | 6.7 |
| Haloperidol | Antipsychotic | Dopamine D2 Receptor | 1.5 nM | 1.2 |
| Methylphenidate | CNS Stimulant | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | 50 - 150 nM (for DAT) | ~100-200 (for DAT) |
| Risperidone | Antipsychotic | Serotonin 5-HT2A Receptor, Dopamine D2 Receptor | 0.16 nM (5-HT2A), 3.13 nM (D2) | 0.12 (5-HT2A), 1.4 (D2) |
| Fentanyl | Opioid Analgesic | μ-opioid Receptor | - | 0.39 |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of piperidine-based compounds are crucial for drug discovery and development.
Synthesis Protocols
This protocol details the reduction of pyridine to piperidine using a heterogeneous catalyst.[5]
Materials:
-
Pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, add pyridine (1.0 eq) and a catalytic amount of PtO₂ (1-5 mol%).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Hydrogenation:
-
Seal the reactor and purge with an inert gas.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.[5]
-
Begin vigorous stirring at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
-
Work-up:
-
Carefully vent the excess hydrogen and purge the reactor with inert gas.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric.
-
Carefully neutralize the filtrate with a saturated solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine.
-
-
Purification: Purify the crude product by distillation if necessary.
This protocol describes the formation of a piperidine enamine from a ketone, followed by alkylation.[17][18]
Part A: Synthesis of 1-(Cyclohex-1-en-1-yl)piperidine (Enamine Formation)
Materials:
-
Cyclohexanone
-
Piperidine
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (dry)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add cyclohexanone (0.1 mol), piperidine (0.12 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.5 mol%) in dry toluene.[17]
-
Heat the mixture to reflux, collecting the water azeotrope in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).[17]
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine is often used directly in the next step.
Part B: Alkylation of the Enamine
Materials:
-
1-(Cyclohex-1-en-1-yl)piperidine (from Part A)
-
Alkylating agent (e.g., benzyl bromide)
-
Dry dioxane or THF
Procedure:
-
Dissolve the crude enamine (approx. 0.1 mol) in dry dioxane or THF under a nitrogen atmosphere.[17]
-
Add the alkylating agent (0.1 mol) dropwise to the stirred solution at room temperature.[17]
-
Stir the mixture for 12-24 hours at room temperature.[17]
-
Add water to the reaction mixture to hydrolyze the resulting iminium salt.
-
Stir vigorously for 1-2 hours at room temperature.[17]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkylated ketone by column chromatography or distillation.
Biological Evaluation Protocols
This colorimetric assay, based on the Ellman method, is used to screen for AChE inhibitors like Donepezil.[19][20]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well microplate and reader (412 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in the assay buffer.
-
Prepare serial dilutions of test compounds and the positive control.
-
-
Assay Setup (in a 96-well plate):
-
Add assay buffer to all wells.
-
Add the test compound dilutions, positive control, or vehicle to the appropriate wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mixture of ATCI and DTNB in the assay buffer.
-
Add the reaction mixture to all wells to start the reaction.
-
Immediately measure the absorbance at 412 nm at multiple time points to determine the rate of the reaction.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
This radioligand binding assay is used to determine the affinity of compounds like methylphenidate for the dopamine transporter.[21][22]
Materials:
-
Biological source: Rat striatal tissue homogenates or cells expressing human DAT (hDAT).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Test compound (e.g., methylphenidate).
-
Reference compound for non-specific binding (e.g., cocaine).
-
Assay buffer (e.g., Tris-HCl based).
-
Filtration apparatus (cell harvester and glass fiber filters).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a membrane suspension from the biological source.
-
Assay Setup (in a 96-well plate):
-
To triplicate wells, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of the reference compound.
-
-
Incubation: Add the membrane preparation to initiate the binding reaction and incubate to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.[22]
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from a competition curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[21]
-
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes.[23][24]
Materials:
-
Liver microsomes (human or other species).
-
Test compound.
-
NADPH (cofactor).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation: Incubate the test compound at a specific concentration (e.g., 1 µM) with liver microsomes at 37°C in the presence of NADPH.[24]
-
Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 45 minutes).[24]
-
Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by piperidine-based drugs and a typical experimental workflow.
Caption: Dopamine signaling pathway at the synapse.
Caption: Cholinergic signaling in Alzheimer's disease.
Caption: The canonical NF-κB signaling pathway.
Caption: Workflow for DAT Radioligand Binding Assay.
Conclusion
The piperidine scaffold continues to be a central and indispensable component in the landscape of drug discovery and development.[1][7] Its inherent physicochemical properties, coupled with its synthetic tractability, provide a versatile platform for the design and synthesis of novel therapeutic agents with fine-tuned pharmacological profiles. From modulating the intricate signaling of the central nervous system to combating cancer and infectious diseases, the impact of piperidine-containing drugs is profound and undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Methylphenidate - Wikipedia [en.wikipedia.org]
- 11. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperidine synthesis [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
The Diverse Pharmacological Landscape of Ethyl 2-(piperidin-4-yl)acetate Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The ethyl 2-(piperidin-4-yl)acetate scaffold is a versatile structural motif that has given rise to a wide array of pharmacologically active compounds. Analogs built upon this core have demonstrated significant potential across multiple therapeutic areas, targeting a diverse range of biological entities. This technical guide provides an in-depth exploration of the pharmacological profiles of these analogs, with a particular focus on their roles as opioid receptor modulators and acetylcholinesterase inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development efforts in this promising chemical space.
Overview of Pharmacological Activities
Derivatives of the ethyl 2-(piperidin-4-yl)acetate core have been investigated for a multitude of therapeutic applications. The inherent structural flexibility of the piperidine ring allows for substitutions that can dramatically alter the compound's interaction with biological targets. Key pharmacological activities that have been identified for this class of compounds include:
-
Opioid Receptor Modulation: Analogs have been developed that exhibit high affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors, functioning as both agonists and antagonists.
-
Acetylcholinesterase (AChE) Inhibition: Several series of these analogs have shown potent inhibitory activity against AChE, a key target in the symptomatic treatment of Alzheimer's disease.
-
Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as AKT and CDC42 GTPase inhibition.
-
Anti-Inflammatory Effects: Some analogs have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
-
Central Nervous System (CNS) Stimulation: Close structural analogs of methylphenidate, which are derivatives of ethyl 2-phenyl-2-(piperidin-2-yl)acetate, act as norepinephrine-dopamine reuptake inhibitors.
This guide will now delve deeper into two of the most prominent and well-documented areas of pharmacological activity: opioid receptor modulation and acetylcholinesterase inhibition.
Piperidin-4-yl Acetate Analogs as Opioid Receptor Modulators
The opioid receptors, a class of G protein-coupled receptors (GPCRs), are central to pain perception, mood, and reward pathways. The development of novel opioid receptor modulators with improved side-effect profiles remains a significant goal in medicinal chemistry. Piperidin-4-yl acetate analogs have emerged as a promising scaffold for achieving this.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional activities of representative piperidin-4-yl acetate analogs at opioid receptors.
Table 1: Opioid Receptor Binding Affinities of Representative Analogs
| Compound ID | Target Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| 6a | Delta (δ) | Radioligand Binding | - | 0.87 | [1] |
| 6a | Mu (µ) | Radioligand Binding | - | 3790 (Selectivity µ/δ = 4370) | [1] |
| 6a | Kappa (κ) | Radioligand Binding | - | 7470 (Selectivity κ/δ = 8590) | [1] |
| Loperamide Analog 5 | Mu (µ) | Not Specified | - | - | [2] |
| Loperamide Analog 6 | Mu (µ) | Not Specified | - | - | [2] |
| Loperamide Analog 7 | Mu (µ) | Not Specified | - | - | [2] |
Note: Data for loperamide analogs 5, 6, and 7 were presented as promising µ-opioid receptor (MOR) agonists, but specific quantitative binding data was not provided in the source material.
Signaling Pathway
Activation of opioid receptors by agonist analogs initiates a canonical G protein signaling cascade, leading to the modulation of downstream effectors and ultimately, the desired analgesic or other physiological responses.
References
Ethyl 2-(piperidin-4-yl)acetate Hydrochloride: A Technical Guide for Chemical Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(piperidin-4-yl)acetate hydrochloride is a key chemical intermediate possessing a versatile piperidine scaffold. This document provides an in-depth technical guide on its synthesis, properties, and significant applications in pharmaceutical research and development. It serves as a comprehensive resource for scientists engaged in the design and synthesis of novel therapeutic agents. The piperidine moiety is a prevalent structural motif in a vast array of FDA-approved drugs, valued for its favorable physicochemical properties and its ability to interact with a wide range of biological targets. This guide details experimental protocols, presents quantitative data in structured tables, and includes visualizations of relevant biological pathways and experimental workflows to facilitate its use as a building block in medicinal chemistry.
Chemical Properties and Data
This compound is a stable, solid compound at room temperature. Its chemical structure consists of a piperidine ring substituted at the 4-position with an ethyl acetate group. The hydrochloride salt form enhances its stability and solubility in polar solvents.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Ethyl 4-piperidineacetate hydrochloride, 2-(Piperidin-4-yl)acetic acid ethyl ester hydrochloride |
| CAS Number | 169458-04-2 |
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.70 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents. |
| Storage Conditions | Store in a cool, dry place, away from incompatible materials. Keep container tightly closed. Recommended to store under an inert atmosphere. |
Note: Physical properties such as melting point and boiling point can vary. The data presented here is compiled from various sources and should be considered as representative.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the catalytic hydrogenation of ethyl 2-(pyridin-4-yl)acetate to form the piperidine ring, followed by the formation of the hydrochloride salt.
Step 1: Catalytic Hydrogenation of Ethyl 2-(pyridin-4-yl)acetate
The reduction of the pyridine ring to a piperidine ring is a critical transformation. Heterogeneous catalysis is a common and efficient method for this purpose.
Reaction:
Experimental Protocol (General Method):
This protocol is a composite of established methods for the catalytic hydrogenation of pyridine derivatives.
-
Materials:
-
Ethyl 2-(pyridin-4-yl)acetate
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C)
-
Solvent (e.g., Glacial Acetic Acid, Ethanol, or Ethyl Acetate)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Inert gas (e.g., Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration agent (e.g., Celite)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a high-pressure reactor vessel, dissolve ethyl 2-(pyridin-4-yl)acetate in a suitable solvent (e.g., glacial acetic acid).
-
Carefully add the catalyst (e.g., 5 mol% PtO₂).
-
Seal the reactor and purge the system with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the solvent used in the reaction.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(piperidin-4-yl)acetate.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Step 2: Formation of the Hydrochloride Salt
The free base is converted to its hydrochloride salt to improve its handling and stability.
Reaction:
Experimental Protocol:
-
Materials:
-
Ethyl 2-(piperidin-4-yl)acetate (free base)
-
Anhydrous solvent (e.g., diethyl ether or ethyl acetate)
-
Hydrogen chloride solution (e.g., 2M in diethyl ether or as a gas)
-
-
Procedure:
-
Dissolve the purified ethyl 2-(piperidin-4-yl)acetate in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in diethyl ether (1.1 equivalents) dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.
-
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its bifunctional nature, possessing a secondary amine and an ester group, allows for diverse chemical modifications.
Intermediate in the Synthesis of Alcaftadine
Alcaftadine is an H1 histamine receptor antagonist used for the treatment of allergic conjunctivitis. The core structure of Alcaftadine contains a piperidine moiety, and derivatives of ethyl 2-(piperidin-4-yl)acetate are key intermediates in its synthesis. For instance, N-methylated ethyl 2-(piperidin-4-yl)acetate can be condensed with other heterocyclic systems to construct the final drug molecule.
The mechanism of action of Alcaftadine involves blocking the H1 histamine receptor, which is a G-protein coupled receptor (GPCR). This prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.
Building Block for PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound is a valuable building block for the synthesis of these linkers.[1] The piperidine ring can provide a rigid scaffold within the linker, and the secondary amine and ester functionalities offer points for attachment to the two ligands.
The general mechanism of PROTACs involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
Characterization Data (Representative)
The following are representative spectral data for ethyl 2-(piperidin-4-yl)acetate. The exact peak positions and splitting patterns for the hydrochloride salt may vary slightly.
¹H NMR (400 MHz, CDCl₃) δ:
-
4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
3.05 (dt, J = 12.5, 2.5 Hz, 2H, piperidine H-2e, H-6e)
-
2.59 (td, J = 12.5, 2.5 Hz, 2H, piperidine H-2a, H-6a)
-
2.23 (d, J = 7.0 Hz, 2H, -CH₂COO-)
-
1.90 - 1.75 (m, 1H, piperidine H-4)
-
1.65 (d, J = 12.5 Hz, 2H, piperidine H-3e, H-5e)
-
1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
1.20 - 1.05 (m, 2H, piperidine H-3a, H-5a)
¹³C NMR (101 MHz, CDCl₃) δ:
-
172.9 (-COO-)
-
60.3 (-OCH₂CH₃)
-
46.5 (piperidine C-2, C-6)
-
41.1 (-CH₂COO-)
-
35.0 (piperidine C-4)
-
32.4 (piperidine C-3, C-5)
-
14.2 (-OCH₂CH₃)
IR (KBr, cm⁻¹):
-
~2930 (C-H stretch)
-
~1730 (C=O stretch, ester)
-
~1180 (C-O stretch, ester)
Mass Spectrometry (ESI+):
-
m/z = 172.1 [M+H]⁺ (for the free base)
Safety Information
This compound should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of biologically active compounds. Its utility in the preparation of pharmaceuticals such as Alcaftadine and as a component in the rapidly evolving field of PROTACs highlights its importance in modern drug discovery. The synthetic protocols and characterization data provided in this guide are intended to support researchers in the effective utilization of this important chemical building block.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Utilizing Ethyl 2-(piperidin-4-yl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule. Piperidine-containing linkers are often incorporated into PROTAC design to impart conformational rigidity, which can enhance binding affinity and improve pharmacokinetic properties. Ethyl 2-(piperidin-4-yl)acetate hydrochloride is a commercially available building block that provides a rigid piperidine core with a convenient handle for linker elongation and conjugation.
This document provides detailed application notes and a representative protocol for the synthesis of a PROTAC utilizing the Ethyl 2-(piperidin-4-yl)acetate linker. The protocol describes the synthesis of a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK) for degradation by the Cereblon (CRBN) E3 ligase, employing ibrutinib as the BTK ligand and pomalidomide as the CRBN ligand.
Signaling Pathway: PROTAC-Mediated BTK Degradation
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies.[4][5] The synthesized PROTAC will induce the degradation of BTK, thereby inhibiting downstream signaling pathways that promote cancer cell survival and proliferation.
Caption: PROTAC-mediated degradation of BTK. The PROTAC brings BTK and the CRBN E3 ligase together, leading to ubiquitination and subsequent degradation of BTK by the proteasome, thereby blocking downstream pro-survival signaling.
Data Presentation
The following table summarizes representative degradation data for ibrutinib-based, pomalidomide-recruiting BTK PROTACs with rigid linkers. This data is illustrative and serves to provide an expected performance range for a PROTAC synthesized using the described protocol.
| Compound ID | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| P13I | PEG-based | RAMOS | ~10 | >90 | [4] |
| MT-802 | PEG-based | NAMALWA | ~70 | >90 | [4] |
| 15 | Alkyl | THP-1 | 3.18 | 99.9 | [6] |
| PTD10 | Alkyl | JeKo-1 | 0.5 | >90 | [7] |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a BTK-targeting PROTAC using this compound.
Experimental Workflow
Caption: General workflow for the synthesis of the BTK-targeting PROTAC.
Protocol 1: Synthesis of the POI-Linker Intermediate
This protocol describes the coupling of an ibrutinib derivative (with a carboxylic acid handle) to the piperidine linker.
Materials:
-
Ibrutinib-C2-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of Ibrutinib-C2-COOH in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-linker intermediate.
Protocol 2: Hydrolysis of the Ester
This protocol describes the hydrolysis of the ethyl ester of the POI-linker intermediate to the corresponding carboxylic acid.
Materials:
-
POI-Linker Intermediate (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
THF/Water (3:1 mixture)
Procedure:
-
Dissolve the POI-linker intermediate in a 3:1 mixture of THF and water.
-
Add LiOH to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, acidify the reaction mixture to pH ~4-5 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.
Protocol 3: Synthesis of the Final PROTAC
This protocol describes the final amide coupling of the carboxylic acid intermediate with a pomalidomide derivative (with an amine handle).
Materials:
-
Carboxylic Acid Intermediate (1.0 eq)
-
Pomalidomide-C3-NH2 (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the carboxylic acid intermediate in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes.
-
Add Pomalidomide-C3-NH2 to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 4: Western Blot Analysis of BTK Degradation
This protocol outlines a general procedure to evaluate the degradation of BTK in a relevant cell line (e.g., Ramos cells).
Materials:
-
Ramos cells (or other suitable B-cell lymphoma line)
-
Synthesized BTK-PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed Ramos cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the BTK-PROTAC (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against BTK and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle control. The DC50 and Dmax values can be calculated from the dose-response curve.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of PROTACs. The rigid piperidine core can contribute to improved potency and favorable pharmacokinetic properties of the final PROTAC molecule. The provided representative protocols offer a comprehensive guide for the synthesis and evaluation of a BTK-targeting PROTAC, which can be adapted for the development of degraders for other proteins of interest. The successful synthesis and characterization of such molecules will continue to advance the field of targeted protein degradation and offer new therapeutic opportunities.
References
- 1. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 5. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Ibrutinib-based BTK PROTACs with in vivo anti-inflammatory efficacy by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 2-(piperidin-4-yl)acetate in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(piperidin-4-yl)acetate is a valuable and versatile bifunctional building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its structure, featuring a secondary amine within a piperidine ring and an ethyl ester moiety, allows for a wide range of chemical modifications. This enables the facile introduction of the piperidine scaffold, a privileged structure in numerous biologically active compounds, into a variety of molecular architectures. The piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.
This document provides detailed application notes and protocols for the use of Ethyl 2-(piperidin-4-yl)acetate in several key synthetic transformations, including its synthesis, N-alkylation, reductive amination, and amide coupling reactions. These reactions are fundamental to the construction of diverse compound libraries for screening and the synthesis of targeted therapeutic agents, including inhibitors of key signaling pathways like the AKT and Acetyl-CoA carboxylase (ACC) pathways.
Synthesis of Ethyl 2-(piperidin-4-yl)acetate
The most common and efficient method for the synthesis of Ethyl 2-(piperidin-4-yl)acetate is the catalytic hydrogenation of its aromatic precursor, ethyl 2-(pyridin-4-yl)acetate.
Experimental Protocol: Catalytic Hydrogenation of Ethyl 2-(pyridin-4-yl)acetate
Materials:
-
Ethyl 2-(pyridin-4-yl)acetate
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C, 10 wt%)
-
Ethanol or Acetic Acid
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve ethyl 2-(pyridin-4-yl)acetate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Carefully add the catalyst, either PtO₂ (0.05-0.1 eq) or 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with an inert gas (nitrogen or argon) to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
If acetic acid was used as the solvent, carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
If necessary, perform an aqueous work-up by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure Ethyl 2-(piperidin-4-yl)acetate.
Synthesis Workflow
Caption: Synthetic workflow for the preparation of Ethyl 2-(piperidin-4-yl)acetate.
Key Applications and Protocols
N-Alkylation
The secondary amine of Ethyl 2-(piperidin-4-yl)acetate is readily alkylated to introduce various substituents, a key step in modifying the pharmacological properties of the final compound.
Materials:
-
Ethyl 2-(piperidin-4-yl)acetate
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq)
-
Solvent (e.g., Acetonitrile, DMF)
-
Water
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Ethyl 2-(piperidin-4-yl)acetate (1.0 eq) in acetonitrile or DMF, add the base (e.g., K₂CO₃, 1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 12 | 85-95 |
| 2 | Ethyl iodide | Cs₂CO₃ | DMF | 8 | 80-90 |
| 3 | 4-Fluorobenzyl chloride | DIPEA | Acetonitrile | 24 | 75-85 |
Table 1: Representative examples of N-alkylation reactions of Ethyl 2-(piperidin-4-yl)acetate.
Reductive Amination
Reductive amination provides an alternative and often milder method for N-alkylation, particularly with aldehydes and ketones.
Materials:
-
Ethyl 2-(piperidin-4-yl)acetate
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5 eq)
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 2-(piperidin-4-yl)acetate (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes to form the iminium ion intermediate.
-
Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise, controlling any effervescence.
-
Stir the reaction at room temperature for 2-12 hours until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | 80-90 |
| 2 | Acetone | NaBH₃CN | Methanol | 12 | 70-80 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCM | 6 | 85-95 |
Table 2: Representative examples of reductive amination reactions with Ethyl 2-(piperidin-4-yl)acetate.
Amide Coupling
The secondary amine of Ethyl 2-(piperidin-4-yl)acetate can be acylated through amide coupling with carboxylic acids, a crucial transformation in the synthesis of many pharmaceuticals.
Materials:
-
Ethyl 2-(piperidin-4-yl)acetate
-
Carboxylic acid (1.0-1.1 eq)
-
Coupling agent (e.g., HATU, HBTU, EDCI/HOBt) (1.1-1.2 eq)
-
Base (e.g., DIPEA, Triethylamine) (2.0-3.0 eq)
-
Solvent (e.g., DMF, DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in DMF or DCM, add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add Ethyl 2-(piperidin-4-yl)acetate (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 2-16 hours until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Entry | Carboxylic Acid | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | 4 | 85-95 |
| 2 | Acetic Acid | EDCI/HOBt | Et₃N | DCM | 12 | 75-85 |
| 3 | 4-Chlorobenzoic Acid | HBTU | DIPEA | DMF | 6 | 80-90 |
Table 3: Representative examples of amide coupling reactions with Ethyl 2-(piperidin-4-yl)acetate.
Application in the Synthesis of Bioactive Molecules
Ethyl 2-(piperidin-4-yl)acetate serves as a key intermediate in the synthesis of inhibitors for various biological targets, including protein kinases and metabolic enzymes.
Synthesis of AKT Inhibitors
The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its dysregulation is implicated in cancer.[1][2] Small molecule inhibitors of AKT often feature a piperidine moiety for improved drug-like properties.
Caption: Simplified AKT signaling pathway and the role of piperidine-based inhibitors.
Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors
Acetyl-CoA carboxylase (ACC) is a key enzyme in the regulation of fatty acid synthesis and oxidation, making it an attractive target for the treatment of metabolic diseases such as obesity and type 2 diabetes.[3] Piperidine-containing compounds have been developed as potent ACC inhibitors.
Caption: Role of Acetyl-CoA Carboxylase in metabolism and its inhibition.
Conclusion
Ethyl 2-(piperidin-4-yl)acetate is a highly valuable and adaptable building block for the synthesis of a wide range of complex organic molecules. The synthetic protocols detailed in this document for its preparation and subsequent functionalization via N-alkylation, reductive amination, and amide coupling provide a robust toolkit for medicinal chemists and drug development professionals. Its utility in constructing molecules targeting critical biological pathways, such as the AKT and ACC signaling cascades, underscores its importance in the ongoing quest for novel and effective therapeutics.
References
- 1. (4-Piperidinyl)-piperazine: a new platform for acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2-(piperidin-4-yl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(piperidin-4-yl)acetate hydrochloride is a versatile bifunctional molecule widely employed as a key building block in medicinal chemistry and drug discovery. Its structure incorporates a secondary amine within a piperidine ring and an ethyl ester moiety, offering two distinct points for chemical modification. This document provides detailed protocols for the handling, storage, and application of this compound in common synthetic procedures, along with its utility in the development of novel therapeutic agents, including its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 169458-04-2 | [1] |
| Molecular Formula | C₉H₁₈ClNO₂ | MedChemExpress |
| Molecular Weight | 207.70 g/mol | MedChemExpress |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and methanol. | N/A |
| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. | [2] |
Safety and Handling
General Precautions:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[2][3]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands thoroughly after handling.[4]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[3]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]
Application Notes
This compound serves as a valuable scaffold in the synthesis of a wide range of biologically active molecules. Its piperidine ring can be functionalized through N-alkylation or N-acylation, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Key Applications:
-
Scaffold for Novel Therapeutics: The piperidine moiety is a common feature in many approved drugs. This compound provides a readily available starting material for the synthesis of derivatives with potential applications as anti-inflammatory, anticancer, and antimicrobial agents.[5][6][7]
-
PROTAC Linker: The bifunctional nature of this molecule makes it suitable for use as a linker in the synthesis of PROTACs.[8] The piperidine nitrogen can be attached to a ligand for an E3 ubiquitin ligase, while the ester can be modified to connect to a ligand for the target protein.[8]
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a fragment in FBDD screening to identify new binding motifs for therapeutic targets.
The following diagram illustrates the role of this compound as a versatile building block in drug discovery.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 169458-04-2 Name: Piperidin-4-yl-acetic acid ethyl ester hydrochloride [xixisys.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 2-(4-Piperidinyl)ethyl benzoate hydrochloride Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Ethyl 2-(piperidin-4-yl)acetate Hydrochloride: A Versatile Scaffold in Modern Drug Discovery
Abstract
Ethyl 2-(piperidin-4-yl)acetate hydrochloride has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of therapeutic agents. Its inherent structural features, including a secondary amine for facile derivatization and a strategically positioned ester group, have been exploited to develop potent and selective modulators of various biological targets. This document provides detailed application notes and experimental protocols for the utilization of this valuable intermediate in the discovery of novel kinase inhibitors, anti-inflammatory agents, PROTACs, and other drug candidates.
Chemical Properties and Handling
IUPAC Name: this compound CAS Number: 169458-04-2[1] Molecular Formula: C₉H₁₈ClNO₂[1] Molecular Weight: 207.70 g/mol Appearance: White to off-white solid Solubility: Soluble in water and methanol. Storage: Store in a cool, dry place, protected from moisture.
Applications in Drug Discovery
The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties. This compound serves as a key starting material for introducing this valuable motif, enabling the synthesis of compounds targeting a wide array of pathologies.
Kinase Inhibitors
Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. The piperidine ring of ethyl 2-(piperidin-4-yl)acetate can be functionalized to interact with the ATP-binding site or allosteric pockets of various kinases.
2.1.1. AKT Inhibitors for Oncology
A series of potent AKT inhibitors with a piperidin-4-yl side chain have been developed for the treatment of prostate cancer.[2][3] One of the most potent compounds, 10h , demonstrated significant AKT1 inhibitory activity and potent anti-proliferative effects in PC-3 cells.[4]
2.1.2. Checkpoint Kinase 1 (CHK1) Inhibitors
The clinical candidate AZD7762 is a potent inhibitor of CHK1 and CHK2, kinases involved in DNA damage response.[5][6] This compound potentiates the efficacy of DNA-damaging chemotherapeutic agents.[5] The synthesis of AZD7762 involves the use of a chiral piperidine derivative.[7]
Anti-inflammatory Agents
Chronic inflammation is implicated in a multitude of diseases. Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, synthesized using the piperidine building block, have shown significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages.[8] This activity is mediated through the modulation of the NF-κB signaling pathway.[2]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The piperidine motif is frequently incorporated into the linker component of PROTACs. Ethyl 2-(piperidin-4-yl)acetate and its derivatives can serve as versatile linkers to connect a target-binding ligand and an E3 ligase ligand.[9][10]
Acyl-CoA:Cholesterol O-Acyltransferase-1 (ACAT-1) Inhibitors
The ACAT-1 inhibitor K-604 has been identified as a potential therapeutic for diseases associated with ACAT-1 overexpression.[11] This compound features a piperazine unit, which can be introduced through multi-step synthesis starting from piperidine-containing building blocks. K-604 is a potent and selective inhibitor of human ACAT-1.[6][12]
Quantitative Data
The following tables summarize the biological activity and pharmacokinetic properties of representative compounds synthesized using this compound or its derivatives.
Table 1: In Vitro Biological Activity
| Compound ID | Target | Assay | IC₅₀/Kᵢ | Cell Line | Reference |
| 10h | AKT1 | Kinase Assay | 24.3 nM | - | [4] |
| 10h | Pan-AKT | Kinase Assay | - | - | [4] |
| 10h | - | Proliferation | 3.7 µM | PC-3 | [4] |
| 6e | NO Production | Griess Assay | 0.86 µM | RAW 264.7 | [8] |
| 6e | TNF-α Production | ELISA | 1.87 µM | RAW 264.7 | [8] |
| K-604 | Human ACAT-1 | Enzyme Assay | 0.45 µM | - | [6][12] |
| K-604 | Human ACAT-2 | Enzyme Assay | 102.85 µM | - | [6][12] |
| K-604 | Cholesterol Esterification | Cell-based Assay | 68.0 nM | THP-1 | [6] |
| AZD7762 | CHK1 | Kinase Assay | 5 nM | - | [5] |
| AZD7762 | CHK2 | Kinase Assay | <10 nM | - | [13] |
Table 2: Pharmacokinetic Parameters
| Compound ID | Species | Route | T½ (h) | Cmax | Bioavailability (%) | Reference |
| AZD7762 | Human | IV | - | Linear increase with dose | - | [8][9] |
| AKT Inhibitor (General) | Mouse | Oral | Low | Low | Low for initial compounds | [3] |
| K-604 | Dog | Oral | - | 1100-fold higher than predecessor | Significantly improved |
Experimental Protocols
General Procedure for N-Alkylation of Ethyl 2-(piperidin-4-yl)acetate
This protocol describes a general method for the functionalization of the piperidine nitrogen via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude N-alkylated product, which can be further purified by column chromatography.
Synthesis of AKT Inhibitor Intermediate (based on the synthesis of compound 10h)
This protocol outlines a key amide coupling step in the synthesis of AKT inhibitors.
Materials:
-
Intermediate carboxylic acid (e.g., a substituted pyrazolopyrimidine) (1.0 eq)
-
Ethyl 2-(piperidin-4-yl)acetate (deprotected) (1.0 eq)
-
HBTU (1.1 eq)
-
DIPEA (3.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To a solution of the intermediate carboxylic acid (1.0 eq) in DCM, add HBTU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of ethyl 2-(piperidin-4-yl)acetate (1.0 eq) in DCM to the reaction mixture.
-
Stir for 6 hours at room temperature.
-
Wash the reaction mixture with saturated aqueous NH₄Cl (3 x 20 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can then be carried forward for subsequent deprotection and final modification steps as described in the literature.[2]
Visualizations
Signaling Pathways
Caption: NF-κB signaling pathway and the inhibitory action of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. K-604 is a selective ACAT-1 inhibitor [otavachemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-(piperidin-4-yl)acetate Hydrochloride in the Development of Central Nervous System (CNS) Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for engaging with a variety of CNS receptors and enzymes. Ethyl 2-(piperidin-4-yl)acetate hydrochloride is a versatile bifunctional molecule, incorporating a reactive secondary amine within the piperidine ring and an ester moiety, both of which can be readily modified. This allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a key intermediate in the synthesis of potential CNS agents, with a focus on acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and dopamine receptor modulators for neuropsychiatric disorders.
Key Applications in CNS Drug Discovery
The secondary amine of the piperidine ring serves as a nucleophile, readily undergoing N-alkylation, N-arylation, and N-acylation reactions. The ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to an alcohol for further derivatization. These synthetic handles allow for the incorporation of diverse pharmacophoric elements to target a range of CNS receptors and enzymes.
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase to increase acetylcholine levels in the brain. The piperidine ring is a common feature in many AChE inhibitors, mimicking the quaternary ammonium group of acetylcholine. By functionalizing the piperidine nitrogen of ethyl 2-(piperidin-4-yl)acetate, novel AChE inhibitors can be synthesized.
Dopamine Receptor Ligands for Neuropsychiatric Disorders
Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for antipsychotics and treatments for Parkinson's disease. The piperidine scaffold can be elaborated to position aromatic and other functional groups in a manner that allows for high-affinity binding to these G-protein coupled receptors.
Experimental Protocols
The following protocols are representative examples of how this compound can be chemically modified to generate libraries of compounds for CNS drug discovery.
Protocol 1: N-Alkylation of Ethyl 2-(piperidin-4-yl)acetate
This protocol describes the N-alkylation of the piperidine nitrogen with a substituted benzyl bromide.
Materials:
-
This compound
-
Substituted benzyl bromide (e.g., 4-fluorobenzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the substituted benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling with the Carboxylic Acid Derivative
This protocol involves the hydrolysis of the ethyl ester to a carboxylic acid, followed by amide bond formation.
Part A: Ester Hydrolysis
Materials:
-
N-protected ethyl 2-(piperidin-4-yl)acetate (from Protocol 1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the N-protected ethyl 2-(piperidin-4-yl)acetate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the carboxylic acid.
Part B: Amide Coupling
Materials:
-
N-protected 2-(piperidin-4-yl)acetic acid (from Part A)
-
Amine of interest
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the N-protected 2-(piperidin-4-yl)acetic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following tables summarize the biological activities of various piperidine and piperazine derivatives synthesized in the literature, which share structural similarities with compounds derivable from ethyl 2-(piperidin-4-yl)acetate. This data provides a benchmark for the expected potency of novel compounds synthesized using this scaffold.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Phthalimide-Piperazine Derivatives [1]
| Compound | R | IC₅₀ (µM) ± SD |
| 4a | H | 21.05 ± 2.01 |
| 4b | 4-F | 16.42 ± 1.07 |
| 4c | 4-Cl | 20.21 ± 1.54 |
| 4d | 4-NO₂ | 63.03 ± 4.06 |
| 4e | 4-OCH₃ | 34.28 ± 3.11 |
| Donepezil | - | 0.41 ± 0.09 |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Benzylpiperazine Derivatives [2]
| Compound | R | IC₅₀ (µM) ± SD |
| 4a | 2-Cl | 0.91 ± 0.045 |
| 4b | 4-Cl | 1.1 ± 0.1 |
| 4g | 3-OCH₃ | 5.5 ± 0.7 |
| Donepezil | - | 0.14 ± 0.03 |
Signaling Pathways
Derivatives of ethyl 2-(piperidin-4-yl)acetate can be designed to modulate key CNS signaling pathways.
Cholinergic Signaling
In Alzheimer's disease, the degradation of acetylcholine by AChE in the synaptic cleft leads to a deficit in cholinergic neurotransmission. AChE inhibitors block this degradation, thereby increasing the concentration and duration of action of acetylcholine at the postsynaptic neuron, which can lead to improved cognitive function.
Dopaminergic Signaling
Antipsychotic drugs often act as antagonists or partial agonists at dopamine D2 receptors to modulate dopamine signaling in the mesolimbic and mesocortical pathways. The synthesis of novel piperidine derivatives allows for the fine-tuning of affinity and selectivity for D2 and other dopamine receptor subtypes.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel CNS agents. Its bifunctional nature allows for the facile introduction of a wide range of chemical moieties, enabling the exploration of structure-activity relationships for various CNS targets. The protocols and data presented herein provide a foundation for researchers to design and synthesize new chemical entities with the potential to become next-generation therapeutics for a variety of neurological and psychiatric disorders.
References
Applications of Piperidine Analogs in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties.[1][2] In the realm of neurodegenerative diseases, piperidine analogs have emerged as a versatile class of compounds, demonstrating efficacy in targeting key pathological pathways in Alzheimer's disease, Parkinson's disease, and Huntington's disease.[3][4] This document provides detailed application notes on the use of these analogs in research, protocols for key experimental evaluations, and a summary of their quantitative biological activities.
Application Notes
Alzheimer's Disease (AD)
Piperidine-based compounds are central to AD research, primarily focusing on the cholinergic hypothesis and the amyloid cascade.[5][6]
-
Cholinesterase Inhibition: A significant cognitive decline in AD is linked to reduced levels of the neurotransmitter acetylcholine (ACh).[7] Piperidine analogs, most notably Donepezil, are designed to inhibit acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synaptic cleft.[8][9] This inhibition increases ACh levels, enhancing cholinergic neurotransmission and improving cognitive function.[10][11][12] The piperidine nitrogen is crucial as it can be protonated to interact with the anionic site of AChE.[7] Many research efforts focus on synthesizing novel piperidine derivatives with improved potency and selectivity for AChE over butyrylcholinesterase (BuChE) to minimize side effects.[13][14][15]
-
Amyloid-Beta (Aβ) Aggregation Inhibition: The formation of extracellular plaques composed of aggregated amyloid-beta (Aβ) peptides is a primary pathological hallmark of AD.[16][17] Certain piperidine derivatives have been developed to act as Aβ anti-aggregating agents. These compounds can interfere with the self-assembly of Aβ monomers into neurotoxic oligomers and fibrils.[18][19] Research in this area involves screening piperidine-based libraries to identify molecules that can effectively disrupt the Aβ aggregation pathway.[19]
-
Multi-Target-Directed Ligands (MTDLs): Given the complex etiology of AD, a promising strategy is the development of MTDLs that can engage multiple targets simultaneously.[18] Piperidine scaffolds are ideal for designing MTDLs that combine AChE inhibition with other beneficial activities, such as Aβ anti-aggregation, antioxidant properties, and metal chelation.[18][20] For example, benzofuran piperidine derivatives have been synthesized and shown to possess both potent Aβ anti-aggregation and AChE inhibitory activities.
Parkinson's Disease (PD)
Research into piperidine analogs for PD focuses on neuroprotection and symptomatic treatment.
-
Neuroprotective Effects: Piperidine-containing natural products, such as piperine, have demonstrated neuroprotective effects in PD models.[21] These compounds can protect dopaminergic neurons from cell death by exerting antioxidant, anti-inflammatory, and anti-apoptotic actions.[21][22] Studies have shown that piperine can attenuate motor deficits and prevent the loss of tyrosine hydroxylase-positive cells in the substantia nigra in MPTP-induced mouse models of PD.[21]
-
Enzyme Inhibition: Piperidine derivatives have been investigated as inhibitors of enzymes implicated in PD pathology. For instance, some analogs show inhibitory activity against Monoamine Oxidase B (MAO-B), which could help preserve dopamine levels in the brain.[22] Additionally, piperidine derivatives capable of inhibiting phosphodiesterase-8 (PDE8), an enzyme overexpressed in some neurodegenerative conditions, represent a potential therapeutic avenue.[23]
Huntington's Disease (HD)
In Huntington's disease, a key piperidine analog under investigation is Pridopidine.
-
Dopamine Stabilization and Sigma-1 Receptor Agonism: HD is characterized by motor, cognitive, and behavioral symptoms.[24] Pridopidine is a dopamine stabilizer that is thought to modulate dopaminergic neurotransmission.[24] It also acts as a selective agonist for the Sigma-1 receptor (S1R), a protein involved in neuroprotection, cellular stress reduction, and neuronal plasticity.[25] The interaction with S1R is believed to contribute to its neuroprotective effects by preventing neuronal atrophy in the striatum. Clinical trials have evaluated pridopidine's ability to improve motor function in HD patients.[26][27]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various piperidine analogs against key enzymatic targets in neurodegenerative disease research.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
| Compound | Target Enzyme | IC50 | Source |
| Donepezil (E2020) | AChE | 5.7 nM | [28] |
| Compound 21 (benzylpiperidine deriv.) | AChE | 0.56 nM | [14] |
| Compound 5k (benzylpiperidine deriv.) | AChE | 2.13 nM | [18] |
| Compound 5h (benzylpiperidine deriv.) | AChE | 6.83 nM | [18] |
| Compound 7 (semi-synthetic alkaloid) | AChE | 7.32 µM | [13] |
| Compound 9 (semi-synthetic alkaloid) | AChE | 15.1 µM | [13] |
| Compound 3h (benzofuran piperidine) | hAChE | 21 µM | |
| Compound 3 (benzofuran piperidine) | hAChE | 61 µM | |
| Compound 5d (benzamide deriv.) | AChE | 13 nM | [15] |
| Compound 15b (benzimidazolinone deriv.) | AChE | 0.39 µM | [29] |
| Compound 15j (benzimidazolinone deriv.) | AChE | 0.87 µM | [29] |
| Donepezil | BuChE | 3.54 µM | [29] |
| Compound 15b (benzimidazolinone deriv.) | BuChE | 1.25 µM | [29] |
| Compound 15j (benzimidazolinone deriv.) | BuChE | 0.16 µM | [29] |
Table 2: Amyloid-Beta (Aβ) Aggregation Inhibition
| Compound | Assay | Inhibition (%) | Source |
| Compound 3h (benzofuran piperidine) | Self-induced Aβ₂₅₋₃₅ aggregation | 57.71% | |
| Compound 3 (benzofuran piperidine) | Self-induced Aβ₂₅₋₃₅ aggregation | 45.45% | |
| Compound 5k (benzylpiperidine deriv.) | Self-induced Aβ₁₋₄₂ aggregation | 88.81% | [18] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by detecting the product of the reaction between thiocholine (from acetylthiocholine hydrolysis) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[13][27][30]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)[13]
-
10 mM DTNB solution in phosphate buffer[13]
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)[13]
-
AChE enzyme solution
-
Test piperidine analog solutions (inhibitors) at various concentrations
-
96-well clear, flat-bottom microplate
-
Microplate reader (412 nm)
Procedure:
-
Plate Setup: In a 96-well plate, prepare the following in triplicate:
-
Pre-incubation: Add buffer, AChE solution, DTNB, and the test compound (or its solvent for the control) to the respective wells. Mix gently and incubate for 10 minutes at 25°C.[13]
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction. The final volume should be 180 µL.[13]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[13]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.[13]
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[13]
-
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay uses the fluorescent dye Thioflavin T, which exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils, to monitor aggregation kinetics.[20][23]
Materials:
-
Amyloid-beta (Aβ₄₂) peptide
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in PBS)[23]
-
Test piperidine analog solutions (inhibitors) at various concentrations
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~450 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Aβ: Prepare a stock solution of Aβ₄₂ (e.g., 100 µM) in an appropriate solvent (like DMSO) and then dilute to the final working concentration (e.g., 20 µM) in PBS.[22]
-
Plate Setup: In a 96-well plate, set up the following reactions (final volume e.g., 100 µL):
-
Positive Control (Aβ aggregation): Aβ₄₂ solution + solvent for test compound + ThT working solution (final concentration ~20-25 µM).[5][23]
-
Test Sample: Aβ₄₂ solution + test compound solution + ThT working solution.
-
Negative Control (No Aβ): PBS + solvent for test compound + ThT working solution.[23]
-
Inhibitor Control: PBS + test compound solution + ThT working solution (to check for compound's intrinsic fluorescence).[23]
-
-
Incubation and Measurement: Seal the plate and incubate it in the plate reader at 37°C, with intermittent shaking.[5]
-
Kinetic Reading: Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours to monitor the kinetics of aggregation.[23]
-
Data Analysis:
-
Subtract the background fluorescence (Negative Control) from all readings.
-
Plot fluorescence intensity versus time for all samples.
-
Compare the aggregation curves (lag time, maximum fluorescence) of the test samples to the positive control to determine the inhibitory effect of the piperidine analog.
-
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of a piperidine analog to protect neuronal cells from a neurotoxic insult, such as glutamate-induced excitotoxicity or oxidative stress.[24][31]
Materials:
-
SH-SY5Y human neuroblastoma cells[24]
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS, antibiotics)[32]
-
Test piperidine analog solutions
-
Reagents for viability/cytotoxicity assay (e.g., MTT, LDH assay kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[18][24]
-
Pre-treatment: Treat the cells with various concentrations of the test piperidine analog for a specified period (e.g., 2 hours).[18]
-
Induction of Neurotoxicity: Add the neurotoxin (e.g., 100 µM H₂O₂) to the wells (except for the vehicle control group) and incubate for 24 hours.[18]
-
Assessment of Cell Viability/Toxicity:
-
MTT Assay: Measure cell viability by adding MTT reagent and incubating, followed by solubilizing the formazan crystals and measuring absorbance.
-
LDH Assay: Measure cytotoxicity by collecting the cell culture supernatant and quantifying the release of lactate dehydrogenase (LDH) using a commercial kit.[10][11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability or cytotoxicity relative to control groups (untreated cells and cells treated with the neurotoxin alone).
-
Determine if pre-treatment with the piperidine analog significantly increased cell viability or reduced cytotoxicity in the presence of the neurotoxin.
-
Scopolamine-Induced Amnesia Model in Mice
This in vivo model is used to evaluate the cognitive-enhancing effects of compounds by assessing their ability to reverse the memory deficits induced by the muscarinic antagonist scopolamine.[15][29]
Materials:
-
Male C57BL/6 mice or Wistar rats[21]
-
Scopolamine hydrobromide solution in sterile saline
-
Test piperidine analog solution
-
Behavioral testing apparatus (e.g., Morris Water Maze, Y-Maze)
Procedure:
-
Animal Acclimatization: House animals under standard conditions for at least one week before the experiment.[21]
-
Drug Administration:
-
Behavioral Testing:
-
Approximately 30 minutes after scopolamine injection, begin the acquisition trial of a memory task.[15][29]
-
Morris Water Maze (MWM): Assess spatial learning and memory by training mice to find a hidden platform in a circular pool of water.[9][28] Measure the escape latency (time to find the platform) over several days.
-
Y-Maze: Assess spatial working memory by measuring spontaneous alternation behavior in a Y-shaped maze.
-
-
Data Analysis:
-
Compare the performance (e.g., escape latency in MWM, percentage of spontaneous alternation in Y-maze) of the group treated with the piperidine analog to the scopolamine-only group and the vehicle control group.
-
A significant improvement in performance in the treated group indicates a reversal of the scopolamine-induced memory deficit.
-
References
- 1. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 8. Assay of intracellular reactive oxygen species (ROS) [bio-protocol.org]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propofol-Induced Protection of SH-SY5Y Cells against Hydrogen Peroxide Is Associated with the HO-1 via the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. UC Davis - Morris Water Maze [protocols.io]
- 15. njppp.com [njppp.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 20. tandfonline.com [tandfonline.com]
- 21. benchchem.com [benchchem.com]
- 22. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | A novel method for generating glutamatergic SH-SY5Y neuron-like cells utilizing B-27 supplement [frontiersin.org]
- 26. 4.6. ROS Assay [bio-protocol.org]
- 27. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mmpc.org [mmpc.org]
- 29. royalsocietypublishing.org [royalsocietypublishing.org]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 32. SH-SY5Y culturing [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-(piperidin-4-yl)acetate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 2-(piperidin-4-yl)acetate hydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound by recrystallization and flash column chromatography.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. | - Concentrate the solution by carefully evaporating some of the solvent. - Ensure the initial amount of hot solvent used was minimal. |
| The cooling process is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Avoid disturbing the flask during cooling. | |
| Inappropriate solvent system. | - Perform small-scale solvent screening to identify a solvent in which the compound is soluble when hot but insoluble when cold. A mixture of isopropanol and diethyl ether has been used for similar hydrochloride salts. | |
| Formation of an Oil Instead of Crystals ("Oiling Out") | The compound's melting point is below the boiling point of the solvent. | - Lower the temperature of the dissolution step. - Add a small amount of a "poor" solvent (an anti-solvent) to the hot solution to induce crystallization at a lower temperature. |
| High concentration of impurities. | - Consider a preliminary purification step like a solvent wash or flash chromatography to remove the bulk of impurities before recrystallization. | |
| Crystals are Colored or Appear Impure | Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Solvent is trapped within the crystals. | - Wash the filtered crystals with a small amount of cold, fresh recrystallization solvent. - Ensure the crystals are thoroughly dried under vacuum. |
Flash Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound Does Not Elute from the Column (Sticks to the Top) | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For this polar hydrochloride salt, a gradient elution starting with a less polar mixture (e.g., 95:5 dichloromethane:methanol) and increasing the methanol percentage is recommended. |
| Strong interaction with the silica gel. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic silanol groups on the silica. | |
| Poor Separation of the Desired Compound from Impurities | Inappropriate mobile phase system. | - Optimize the solvent system by testing different solvent mixtures (e.g., ethyl acetate/hexanes with methanol, or dichloromethane/methanol). A shallow gradient can improve resolution. |
| Column overloading. | - Reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:100 ratio of compound to silica gel by weight. | |
| Streaking or Tailing of the Compound Band | The compound is not fully soluble in the mobile phase as it travels down the column. | - Ensure the chosen mobile phase can adequately dissolve the compound. - Adding a small amount of a more polar solvent to the mobile phase can sometimes improve peak shape. |
| The compound is interacting too strongly with the stationary phase. | - As mentioned, add a modifier like triethylamine to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single purification step?
A1: Commercially available this compound typically has a purity of 97% or higher[1][2]. A successful laboratory purification by recrystallization or flash chromatography should aim for a similar or higher purity level.
Q2: What are some common impurities I might encounter?
A2: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents. Given its structure, potential impurities could include starting materials used in the synthesis of the piperidine ring or in the esterification step.
Q3: Can I use a different purification method than recrystallization or column chromatography?
A3: While recrystallization and flash chromatography are the most common and effective methods for purifying solid organic compounds, other techniques such as preparative HPLC could be employed for achieving very high purity, although this is often on a smaller scale. Acid-base extraction can be useful to separate the basic piperidine product from neutral or acidic impurities before the final purification step.
Q4: How do I choose the best recrystallization solvent?
A4: The ideal recrystallization solvent will dissolve your compound well at elevated temperatures but poorly at room temperature or below. For piperidine derivatives, polar protic solvents like ethanol or isopropanol are often good starting points. Solvent mixtures, such as isopropanol/diethyl ether, can also be effective. It is crucial to perform small-scale solubility tests with your crude material to identify the optimal solvent or solvent system.
Q5: My compound is a hydrochloride salt. Does this affect the purification strategy?
A5: Yes, the hydrochloride salt form makes the compound more polar and generally more crystalline than its free base. For flash chromatography, this increased polarity means a more polar mobile phase is required for elution from silica gel. The salt form can sometimes improve the ease of crystallization.
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Recommended Solvents/Mobile Phase |
| Recrystallization | >98% | 70-90% | Isopropanol/Diethyl Ether |
| Flash Column Chromatography | >97% | 80-95% | Dichloromethane/Methanol gradient (e.g., 100:0 to 90:10) with 0.5% Triethylamine |
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes a general procedure for the recrystallization of this compound from an isopropanol/diethyl ether solvent system.
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot isopropanol dropwise while stirring until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel chromatography.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% dichloromethane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane with a small amount of methanol). Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane. Adding 0.5% triethylamine to the mobile phase throughout the elution can prevent streaking.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation of Product: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
The following diagrams illustrate the decision-making process and workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
Caption: Workflow for the recrystallization process.
Caption: Workflow for the flash chromatography process.
References
Technical Support Center: Synthesis of Ethyl 2-(piperidin-4-yl)acetate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 2-(piperidin-4-yl)acetate hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding synthetic route to Ethyl 2-(piperidin-4-yl)acetate?
A1: A widely reported and effective method is the catalytic hydrogenation of an N-protected precursor, Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. This route involves the reduction of the exocyclic double bond and subsequent deprotection of the benzyl group in a single step, often followed by hydrochloride salt formation. A yield of 90% for the free base has been reported using this method.[1]
Q2: Why is an N-protecting group, such as a benzyl group, used in the synthesis?
A2: The nitrogen atom in piperidine can act as a catalyst poison for precious metal catalysts like Palladium on carbon (Pd/C).[2][3] By protecting the nitrogen with a group like benzyl, this poisoning effect is minimized during the hydrogenation of the pyridine ring or other reducible functional groups. The protecting group is then removed in a subsequent or concurrent step.
Q3: How is the final hydrochloride salt typically formed?
A3: The hydrochloride salt is generally formed by treating a solution of the free base, Ethyl 2-(piperidin-4-yl)acetate, with hydrochloric acid. A common method involves using a solution of HCl in an organic solvent, such as 4 M HCl in dioxane or diethyl ether, which facilitates the precipitation of the crystalline hydrochloride salt.[4]
Q4: What are the critical parameters to control during the hydrogenation step?
A4: Key parameters to control during hydrogenation include hydrogen pressure, reaction temperature, catalyst selection and loading, and solvent choice. These factors significantly influence the reaction rate, selectivity, and the extent of side reactions. For instance, elevated pressure and temperature are often required for the complete saturation of pyridine rings.[5]
Q5: My final product has a yellowish tint. What is the likely cause and how can it be removed?
A5: A yellow discoloration in piperidine-containing compounds is often due to oxidation byproducts.[6] Purification through recrystallization or column chromatography can help in removing these colored impurities. It is also crucial to handle and store the product under an inert atmosphere to prevent further oxidation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Guide 1: Low Yield in the Hydrogenation/Deprotection Step
Problem: The conversion of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate to Ethyl 2-(piperidin-4-yl)acetate is low or the reaction stalls.
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | The piperidine product can poison the Palladium catalyst, reducing its activity.[2][7] Consider adding a stoichiometric amount of acid (e.g., HCl) to protonate the starting material, which can reduce the poisoning effect.[2] Alternatively, increasing the catalyst loading might compensate for the poisoned sites.[2] |
| Insufficient Hydrogen Pressure or Temperature | The hydrogenation of the pyridine ring and debenzylation can be sluggish under mild conditions.[5] Gradually increase the hydrogen pressure (e.g., up to 55 psi or higher) and temperature (e.g., to 55 °C) to enhance the reaction rate.[1][5] |
| Poor Catalyst Quality | The catalyst may be old, have reduced activity due to improper storage, or be from a suboptimal batch. Use a fresh batch of high-quality catalyst from a reputable supplier. If the catalyst is old, pre-reduction before adding the substrate might be beneficial.[8] |
| Inadequate Mixing | Poor mixing can lead to inefficient contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring or shaking to maintain a good suspension of the catalyst and facilitate mass transfer.[8] |
Guide 2: Incomplete Hydrochloride Salt Formation or Low Purity of the Salt
Problem: The yield of the precipitated hydrochloride salt is low, or the final product is not of the desired purity.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent for Precipitation | The choice of solvent is crucial for efficient precipitation of the hydrochloride salt. Diethyl ether or dioxane are commonly used to precipitate the salt from a solution of the free base.[4] Ensure the free base is fully dissolved before adding the HCl solution. |
| Presence of Water | Traces of water in the reaction mixture can interfere with the crystallization of the hydrochloride salt, potentially leading to an oily product or lower yield. Ensure all solvents and glassware are dry. |
| Incorrect Stoichiometry of HCl | An excess or deficit of HCl can affect the yield and purity. Use a carefully measured amount of a standardized HCl solution (e.g., 4 M HCl in dioxane). Typically, a slight excess of HCl is used to ensure complete salt formation. |
| Co-precipitation of Impurities | Impurities from the previous steps can co-precipitate with the desired product. Purify the free base by column chromatography or distillation before salt formation to remove any residual starting material or byproducts. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Hydrogenation of Pyridine/Piperidine Precursors
| Parameter | Method 1: Debenzylation | Method 2: Pyridine Hydrogenation (General) |
| Starting Material | Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate | Substituted Pyridine |
| Catalyst | Palladium on Carbon (Pd/C)[1] | PtO₂, Rh-based catalysts, Pd/C[4] |
| Pressure | 55 psi[1] | Can range from atmospheric to high pressure (e.g., 80 bar)[5] |
| Temperature | 55 °C[1] | Can range from room temperature to 100 °C[5] |
| Solvent | Ethyl Acetate[1] | Methanol, Trifluoroethanol (TFE), Acetic Acid[9][10] |
| Reported Yield | 90% (for the free base)[1] | Varies depending on substrate and conditions |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(piperidin-4-yl)acetate via Hydrogenation
This protocol is based on a reported high-yield synthesis.[1]
-
Reaction Setup: In a suitable hydrogenation reactor, dissolve Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (1 equivalent) in ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution. The catalyst loading should be optimized, but a starting point of 5-10 mol% can be considered.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 55 psi with hydrogen and heat the reaction mixture to 55 °C.
-
Reaction Monitoring: Maintain the reaction under these conditions with vigorous stirring for approximately 16 hours. Monitor the reaction progress by techniques such as TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen. Remove the catalyst by filtration through a pad of Celite®.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain Ethyl 2-(piperidin-4-yl)acetate as a colorless oil.
Protocol 2: Formation of this compound
This protocol is a general procedure for hydrochloride salt formation.[4]
-
Dissolution: Dissolve the crude or purified Ethyl 2-(piperidin-4-yl)acetate (1 equivalent) in a minimal amount of a suitable solvent like diethyl ether.
-
Acidification: While stirring, slowly add a solution of 4 M HCl in dioxane (approximately 1.1 equivalents) to the solution.
-
Precipitation: A white solid precipitate of the hydrochloride salt should form upon addition of the HCl solution. Continue stirring for a short period (e.g., 30 minutes) to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold diethyl ether to remove any soluble impurities. Dry the product under high vacuum to obtain this compound as a white microcrystalline solid.
Visualizations
Caption: Troubleshooting workflow for low yield in the hydrogenation step.
Caption: Experimental workflow for hydrochloride salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thalesnano.com [thalesnano.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Stability and proper storage of Ethyl 2-(piperidin-4-yl)acetate hydrochloride
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of Ethyl 2-(piperidin-4-yl)acetate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly closed to prevent moisture absorption and contamination.[2] For long-term storage, some suppliers recommend keeping it in a freezer at -20°C under an inert atmosphere.[3]
Q2: How does temperature affect the stability of this compound?
While specific temperature stability data for this exact compound is limited, high temperatures should be avoided to prevent thermal degradation.[3] Storing at recommended cool or freezer temperatures will minimize the rate of potential decomposition reactions.
Q3: Is this compound sensitive to light or air?
The compound should be stored in a dark place, suggesting potential light sensitivity.[3] While it is a hydrochloride salt and generally more stable than the free base, exposure to air over extended periods could lead to oxidation or reaction with atmospheric moisture. Storing under an inert atmosphere is a recommended practice.[3]
Q4: What are the potential degradation pathways for this molecule?
The primary potential degradation pathways for this compound include:
-
Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of moisture and either acidic or basic conditions, which would yield piperidin-4-ylacetic acid and ethanol.
-
Oxidation: The piperidine ring can be susceptible to oxidation, leading to the formation of various byproducts.
Q5: What are the signs of degradation?
Visual signs of degradation can include a change in color or the formation of a solid clump, indicating moisture absorption. Chemical degradation can be detected by analytical methods such as HPLC, which may show the appearance of new peaks corresponding to degradation products and a decrease in the main compound's peak area.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Verify storage conditions (temperature, humidity, light exposure). Perform a purity check using a suitable analytical method like HPLC or NMR spectroscopy. |
| Difficulty dissolving the compound | The compound may have absorbed moisture, leading to clumping. | Dry the compound under vacuum. Ensure the solvent is appropriate and of high purity. |
| Appearance of unknown peaks in analytical chromatograms | Contamination or degradation of the compound. | Review handling procedures to avoid contamination. Analyze the unknown peaks by mass spectrometry (MS) to identify potential degradation products.[4] Consider re-purifying the compound if necessary. |
| Change in physical appearance (e.g., color) | Likely degradation of the compound. | Discard the reagent and use a fresh, properly stored batch for your experiments. |
Stability Data Summary
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place; for long-term, -20°C is recommended.[1][3] | To minimize thermal degradation and slow down chemical reactions. |
| Humidity | Store in a dry place with the container tightly sealed.[1][2] | To prevent hydrolysis of the ester group. |
| Light | Keep in a dark place.[3] | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[3] | To prevent oxidation. |
| Incompatibilities | Keep away from strong bases and oxidizing agents.[5][6] | The hydrochloride salt can react with bases. Oxidizing agents can degrade the molecule. |
Experimental Protocols
Protocol 1: General Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Divide the stock solution into several vials for exposure to different conditions (e.g., elevated temperature, light, humidity).
-
Keep a control sample stored under the recommended ideal conditions (-20°C, dark, inert atmosphere).
-
-
HPLC Method:
-
Column: A C18 reverse-phase column is often suitable for piperidine derivatives.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: A UV detector (e.g., at 210 nm) or a mass spectrometer for more detailed analysis.[7]
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Analysis:
-
Inject the control sample to establish the initial purity and retention time.
-
At specified time points, inject the samples exposed to different stress conditions.
-
Compare the chromatograms of the stressed samples to the control. Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.
-
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: General experimental workflow for stability testing.
References
- 1. lookchem.com [lookchem.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 169458-04-2 Name: Piperidin-4-yl-acetic acid ethyl ester hydrochloride [xixisys.com]
- 3. biosynce.com [biosynce.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. fishersci.ca [fishersci.ca]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. benchchem.com [benchchem.com]
Common side reactions in the synthesis of piperidine compounds
Technical Support Center: Synthesis of Piperidine Compounds
This guide provides troubleshooting advice and frequently asked questions regarding common side reactions encountered during the synthesis of piperidine and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reduction of Pyridine Derivatives
The catalytic hydrogenation of pyridine to piperidine is a fundamental and widely used transformation. However, it is often accompanied by side reactions that can complicate purification and reduce yields.
Question 1: I am observing low yields and a complex product mixture during the catalytic hydrogenation of my substituted pyridine. What are the likely side reactions?
Answer: Low yields and product complexity during the reduction of pyridine derivatives are common issues. The primary side reactions to consider are:
-
Incomplete Reduction: The reaction may stop at the intermediate di- or tetrahydropyridine stage. This is often due to catalyst deactivation or insufficient reaction time/pressure.
-
Hydrogenolysis/Dealkylation: If your pyridine substrate contains sensitive substituents (e.g., benzyl groups, halogens), these can be cleaved under hydrogenation conditions. For instance, N-benzyl groups can be cleaved to give the parent piperidine.
-
N-Alkylation: If alcohols like ethanol or methanol are used as solvents, they can act as alkylating agents in the presence of the catalyst, leading to the formation of N-alkylated piperidines. This is a known issue with catalysts like Pd/C.
-
Ring Opening: Under harsh conditions (high temperature and pressure), the piperidine ring can undergo hydrogenolysis, leading to the formation of linear amines.
Troubleshooting Flowchart: Low Yield in Pyridine Reduction
Caption: Troubleshooting workflow for pyridine reduction.
Question 2: How can I minimize N-alkylation when using an alcohol as a solvent for pyridine reduction?
Answer: N-alkylation is a reductive amination side reaction between the newly formed piperidine and the alcohol solvent, mediated by the catalyst. To minimize this:
-
Switch Solvents: The most effective solution is to replace the alcoholic solvent with a non-alkylating one such as ethyl acetate, THF, or acetic acid.
-
Add an Acid: The presence of a small amount of acid (e.g., acetic acid, HCl) can protonate the piperidine nitrogen, making it less nucleophilic and thus less likely to participate in N-alkylation.
-
Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of this side reaction.
Table 1: Effect of Solvent on N-Alkylation during Pyridine Reduction
| Catalyst | Solvent | Temperature (°C) | N-Alkylation Side Product (%) |
| 5% Rh/C | Methanol | 80 | ~15% (N-methylpiperidine) |
| 5% Rh/C | Isopropanol | 80 | ~25% (N-isopropylpiperidine) |
| 5% Rh/C | Acetic Acid | 70 | <1% |
| 10% Pd/C | Ethanol | 25 | 5-10% (N-ethylpiperidine) |
| 10% Pd/C | Ethyl Acetate | 25 | Not Detected |
Data is representative and compiled from various sources for illustrative purposes.
Category 2: Cyclization Reactions
Intramolecular reactions to form the piperidine ring, such as the reductive amination of 1,5-dicarbonyl compounds or the cyclization of haloamines, can also lead to undesired products.
Question 3: I am attempting an intramolecular reductive amination of a 1,5-dicarbonyl compound with a primary amine, but I am getting significant amounts of oligomers/polymers. How can I favor cyclization?
Answer: The formation of polymers or oligomers occurs when the intermolecular reaction (one molecule reacting with another) is faster than the desired intramolecular cyclization. To favor the formation of the piperidine ring, you should employ high-dilution conditions.
-
High-Dilution Principle: By significantly lowering the concentration of the reactants, you decrease the probability of molecules encountering each other, thus favoring the intramolecular pathway.
Experimental Protocol: Intramolecular Reductive Amination under High Dilution
-
Setup: Use a two-channel syringe pump and a large reaction flask containing the bulk of the solvent and the reducing agent (e.g., sodium triacetoxyborohydride, STAB).
-
Reactant Solutions: Prepare two separate dilute solutions: one of the 1,5-dicarbonyl compound and one of the primary amine.
-
Slow Addition: Use the syringe pump to add both reactant solutions simultaneously and very slowly (e.g., over 8-12 hours) to the rapidly stirred reaction flask.
-
Monitoring: Monitor the reaction by TLC or LC-MS to ensure the starting materials are being consumed and to check for product formation.
-
Workup: Once the addition is complete and the reaction has gone to completion, proceed with a standard aqueous workup.
Logical Diagram: High Dilution Principle
Caption: High dilution favors intramolecular cyclization.
Question 4: My synthesis of a 2-substituted piperidine via cyclization of an amino alcohol is giving me a mixture of regioisomers (piperidine and pyrrolidine). How can I improve selectivity?
Answer: The formation of five-membered (pyrrolidine) versus six-membered (piperidine) rings is a classic case of kinetic versus thermodynamic control.
-
Kinetic Control: The 5-exo-tet cyclization to form the pyrrolidine ring is often kinetically favored (faster rate of formation). This pathway is usually dominant at lower temperatures.
-
Thermodynamic Control: The 6-endo-tet cyclization to form the more stable piperidine ring is thermodynamically favored. This pathway can be promoted by using higher temperatures, longer reaction times, or conditions that allow for equilibration.
Strategies to Favor Piperidine Formation:
-
Increase Temperature: Running the reaction at a higher temperature can provide the energy needed to overcome the activation barrier for the 6-endo cyclization and allow the product mixture to equilibrate to the more stable piperidine.
-
Choice of Reagents: The choice of reagents for activating the alcohol can influence the regioselectivity. For example, converting the alcohol to a better leaving group (like a tosylate or mesylate) might alter the reaction pathway.
-
Use a Template: In some cases, metal templates can be used to pre-organize the linear precursor in a conformation that favors 6-membered ring closure.
Reaction Pathway Diagram: 5-exo vs. 6-endo Cyclization
Caption: Kinetic vs. thermodynamic control in ring closure.
Technical Support Center: Recrystallization of Ethyl 2-(piperidin-4-yl)acetate hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed techniques, troubleshooting advice, and frequently asked questions for the successful recrystallization of Ethyl 2-(piperidin-4-yl)acetate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is recrystallization and why is it important for this compound?
A1: Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, which is often an intermediate in pharmaceutical synthesis, achieving high purity is critical. The process involves dissolving the crude solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
Q2: What are the ideal characteristics of a recrystallization solvent?
A2: An ideal solvent for recrystallization should:
-
Not react with the compound being purified.
-
Dissolve the compound poorly at low temperatures but very well at high temperatures.[1]
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
-
Have a boiling point below the melting point of the compound.
Q3: What safety precautions should be taken during recrystallization?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When heating flammable organic solvents, use a heating mantle or a steam bath, never an open flame. Be aware of the specific hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).
Solvent Selection Guide
As a hydrochloride salt, this compound is a polar, organic molecule. The choice of solvent is critical for successful recrystallization. A preliminary solvent screen with a small amount of crude material (10-20 mg) is highly recommended.[1]
| Solvent | Expected Behavior | Role |
| Isopropanol | Good starting point. Hydrochloride salts often have appropriate solubility (low when cold, high when hot).[2] | Primary Solvent |
| Ethanol | May be a good solvent, but many hydrochloride salts are highly soluble even at low temperatures, leading to low yield.[2] | Primary Solvent |
| Methanol | Likely to be too good a solvent (high solubility at all temperatures), making crystal recovery difficult. | Use with caution |
| Acetonitrile | A polar aprotic solvent that can be effective for moderately polar compounds. Worth screening.[1] | Primary Solvent |
| Diethyl Ether | Compound is likely insoluble. Excellent for precipitating the salt from a more polar solvent solution.[2] | Anti-solvent / Wash |
| Ethyl Acetate | Compound is likely insoluble. Good for washing the crude or final product to remove non-polar impurities.[2] | Wash Solvent |
| Hexane | Compound is insoluble. Can be used as a wash or as an anti-solvent with a very polar primary solvent. | Anti-solvent / Wash |
Experimental Protocol: Recrystallization
This protocol is divided into two stages: a small-scale solvent screening to identify optimal conditions and a larger-scale bulk purification.
Part 1: Small-Scale Solvent Screening
-
Preparation : Place approximately 15-20 mg of crude this compound into three separate small test tubes.
-
Solvent Addition : To the first tube, add isopropanol dropwise at room temperature. To the second, add ethanol, and to the third, add acetonitrile. Agitate after each drop.
-
Solubility Test (Cold) : Observe if the compound dissolves readily at room temperature. If it does, the solvent is likely unsuitable as a primary solvent.
-
Solubility Test (Hot) : If the compound is poorly soluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling & Crystallization : Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observation : The best solvent is one that dissolves the compound when hot and yields a good quantity of crystals upon cooling.[1]
Part 2: Bulk Recrystallization (Single Solvent or Solvent/Anti-solvent)
Method A: Single-Solvent Recrystallization (e.g., using Isopropanol)
-
Dissolution : Place the crude compound in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) in small portions while heating the flask with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.[1]
-
Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional) : If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Yield Maximization : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.[1]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying : Dry the purified crystals under a vacuum to remove all residual solvent.
Method B: Solvent/Anti-Solvent Recrystallization (e.g., using Isopropanol/Diethyl Ether)
-
Dissolution : Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., warm isopropanol) in an Erlenmeyer flask.[3]
-
Anti-solvent Addition : While stirring the solution at room temperature, slowly add a "poor" solvent (anti-solvent), such as diethyl ether, dropwise until the solution becomes slightly and persistently cloudy (turbid).[2]
-
Clarification : Gently warm the solution until it becomes clear again.
-
Crystallization : Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying : Follow steps 6-8 from Method A, using the anti-solvent or a mixture for the washing step.
Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is common with piperidine derivatives and can be caused by cooling the solution too quickly or using a solvent in which the compound's melting point is lower than the solution's temperature.[1]
-
Solution 1 : Reheat the solution to dissolve the oil. Allow it to cool much more slowly. You can insulate the flask to slow the cooling rate.
-
Solution 2 : Add a small amount of additional solvent to the hot solution before cooling to avoid supersaturation.
-
Solution 3 : Try a different solvent or solvent/anti-solvent combination.
Q: No crystals have formed, even after cooling in an ice bath. What now?
A: This usually means the solution is not supersaturated enough, or nucleation has not occurred.
-
Solution 1 (Induce Nucleation) : Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.
-
Solution 2 (Seeding) : If you have a pure crystal from a previous batch, add a tiny "seed" crystal to the solution to initiate crystallization.
-
Solution 3 (Increase Concentration) : Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.
-
Solution 4 (Add Anti-solvent) : If using a single-solvent system, you can cautiously add a few drops of an appropriate anti-solvent (like diethyl ether) to reduce the compound's solubility.
Q: The recovery yield of my purified crystals is very low. Why?
A: Low yield can result from several factors.
-
Cause 1 : Using too much solvent during the dissolution step. Solution : Use the absolute minimum amount of hot solvent required to dissolve the compound.
-
Cause 2 : Premature crystallization during a hot filtration step. Solution : Ensure the funnel and receiving flask are pre-heated and perform the filtration as quickly as possible.
-
Cause 3 : The compound has significant solubility in the solvent even at low temperatures. Solution : Ensure the solution is thoroughly chilled in an ice bath. Consider a different solvent system where the solubility difference between hot and cold is greater.
Q: The final crystals are still colored or appear impure. What went wrong?
A: This indicates that impurities were not effectively removed.
-
Solution 1 : If impurities are colored, use activated charcoal during the recrystallization process (see protocol).
-
Solution 2 : Ensure the crystals are washed with fresh, cold solvent on the filter paper to remove residual mother liquor.
-
Solution 3 : A second recrystallization may be necessary to achieve the desired purity.
Recrystallization Troubleshooting Workflow
Caption: A flowchart for troubleshooting common recrystallization issues.
References
Troubleshooting guide for failed reactions involving piperidine derivatives
This guide provides troubleshooting for common issues encountered during chemical reactions involving piperidine derivatives, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation of piperidine is sluggish or results in a low yield. What are the likely causes and solutions?
Low yields in N-alkylation reactions are common and can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.
Troubleshooting Steps:
-
Reagent Quality:
-
Alkylating Agent: The reactivity of the alkylating agent is dependent on the leaving group. For sluggish reactions, consider switching from an alkyl chloride to a bromide or iodide to accelerate the reaction.[1]
-
Moisture: Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the alkylating agent and interfere with the reaction.
-
Piperidine Purity: A yellow discoloration in piperidine indicates the presence of oxidation products which may affect the reaction.[1] Purification by distillation is recommended for high-purity applications.[1]
-
-
Reaction Conditions:
-
Base: The absence of a base can cause the reaction to stall due to the formation of an acid byproduct.[1] A non-nucleophilic base like K₂CO₃ or DIPEA should be added.[1] Using 1.0-1.5 equivalents of a stoichiometric base can help drive the reaction to completion.[1]
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they help solvate the transition state.[1]
-
Temperature: While elevated temperatures can increase the reaction rate, they may also lead to the formation of side products. The temperature should be optimized based on the reactivity of the substrate.[1]
-
Steric Hindrance: Bulky substituents on the piperidine ring or the alkylating agent can impede the reaction. If steric hindrance is significant, a different synthetic route may be necessary.[1]
-
Q2: I am observing a significant amount of a quaternary ammonium salt byproduct in my N-alkylation reaction. How can this be prevented?
The formation of a quaternary ammonium salt is a common side reaction, particularly with highly reactive alkylating agents.[1]
Solutions:
-
Slow Addition: Adding the alkylating agent slowly, for instance with a syringe pump, can help to favor mono-alkylation.[1]
-
Stoichiometry: Using an excess of piperidine relative to the alkylating agent can also favor the desired mono-alkylation product.
Q3: My cyclocondensation reaction to form a piperidine ring has a low yield. What should I investigate?
Low yields in cyclocondensation reactions for piperidine synthesis can be due to issues with reagents, reaction conditions, or the work-up and purification process.[1]
Troubleshooting Guide:
-
Reagent and Solvent Quality: Ensure all reagents and solvents are pure and dry, as moisture can significantly hinder the reaction.[1]
-
Reaction Conditions: Sub-optimal reaction conditions, such as incorrect temperature or catalyst choice, can favor starting materials or side reactions.[1] Consider screening different solvents and catalysts.[1]
-
Work-up and Purification: Basic piperidine compounds can be challenging to purify. They may bind irreversibly to silica gel or degrade during column chromatography.[1] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape during chromatography.[1]
Q4: I am having trouble with a reductive amination reaction involving a piperidone. What are the common failure points?
Reductive amination is a robust method, but failures can occur, often due to incomplete imine/enamine formation or issues with the reducing agent.
Common Issues and Solutions:
-
Weakly Nucleophilic Amine: Forcing conditions may be required when using a weakly nucleophilic amine.
-
Unreactive Ketone: Some piperidones can be unreactive. It may be beneficial to form the enamine first and then reduce it.
-
Ineffective Reducing Agent: The choice of reducing agent is critical. A mild reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it selectively reduces the iminium ion over the ketone.[2]
-
pH of the Reaction: A mildly acidic environment (pH 4-5) is generally optimal for imine formation.[2]
Data Presentation
Table 1: Influence of Reaction Parameters on N-Alkylation of Piperidine
| Parameter | Condition | Effect on Yield/Purity | Troubleshooting Action |
| Base | No Base | Reaction stalls due to acid formation.[1] | Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA).[1] |
| Stoichiometric Base | Drives reaction to completion.[1] | Use 1.0-1.5 equivalents of base.[1] | |
| Leaving Group | Alkyl Chloride | Slower reaction rate. | Switch to an alkyl bromide or iodide.[1] |
| Alkyl Iodide | Faster reaction rate. | - | |
| Solvent | Non-polar | Slower reaction rate. | Use a polar aprotic solvent (e.g., MeCN, DMF).[1] |
| Polar Aprotic | Faster reaction rate. | - | |
| Temperature | Too Low | Sluggish or incomplete reaction. | Optimize temperature based on substrate reactivity. |
| Too High | Increased side product formation.[1] | Lower the reaction temperature.[1] |
Table 2: Comparison of Ligands for the N-Arylation of 4-chlorotoluene with Piperazine
(Data for piperazine is shown as a representative example of cyclic amine couplings)
| Palladium Source | Ligand (mol %) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1%) | RuPhos (2%) | NaOtBu | Toluene | 100 | 0.17 | 95 |
| Pd₂(dba)₃ (1%) | XPhos (2%) | NaOtBu | Toluene | 100 | 0.17 | 92 |
| Pd(OAc)₂ (2%) | BINAP (3%) | Cs₂CO₃ | Toluene | 100 | 16 | 75 |
| Pd₂(dba)₃ (1%) | DPEphos (2%) | NaOtBu | Toluene | 100 | 16 | <10 |
Data synthesized from literature reports for illustrative comparison.[3]
Experimental Protocols
Protocol 1: N-Alkylation of Piperidine with an Alkyl Halide [1]
-
To a magnetically stirred 0.1 M solution of piperidine in anhydrous acetonitrile, add N,N-diisopropylethylamine (1.5 mol eq.).
-
Slowly add the alkyl halide (1.1 mol eq.) to the solution at room temperature under a nitrogen atmosphere. A syringe pump is recommended for slow addition.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent by rotary evaporation.
-
Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.
-
Separate the ethereal layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylpiperidine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., (SIPr)Pd(methallyl)Cl, 1-2 mol%).
-
Add the aryl halide (1.0 eq), the amine (e.g., 4-amino-N-Boc-piperidine, 1.2 eq), and the solvent (e.g., anhydrous toluene).
-
Add the base (e.g., Lithium hexamethyldisilazide (LHMDS), 1.4 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: HPLC Purity Analysis of N-Boc-4-hydroxypiperidine [4]
-
Objective: To determine the purity of N-Boc-4-hydroxypiperidine by RP-HPLC with UV detection.
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-Boc-4-hydroxypiperidine sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.[4]
-
Protocol 4: GC-MS Analysis of Piperidine Compounds [5]
-
Objective: To identify and quantify volatile piperidine derivatives.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add 5 mL of water and 1 mL of 0.1 M NaOH to basify the solution (pH > 10), liberating the free amine.[5]
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate), vortex for 2 minutes, and centrifuge.
-
Carefully transfer the organic layer to a clean vial. Repeat the extraction twice more and combine the organic extracts.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization (If Necessary):
-
Reconstitute the dried extract in a suitable solvent.
-
Add a derivatizing agent (e.g., pentafluorobenzoyl chloride) and a base (e.g., triethylamine).[5]
-
Heat the mixture to facilitate the reaction.
-
After cooling, perform a work-up to remove excess reagents. The sample is then ready for injection.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 280 °C).
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Visualizations
References
Technical Support Center: Optimizing N-Alkylation of Piperidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the N-alkylation of piperidines, a fundamental reaction in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of piperidines?
A1: The two most prevalent methods for N-alkylation of piperidines are direct N-alkylation and reductive amination.[1]
-
Direct N-Alkylation: This method involves the reaction of a piperidine with an alkyl halide in the presence of a base. It is a straightforward approach but can sometimes lead to the formation of quaternary ammonium salts as byproducts.[1]
-
Reductive Amination: This is often a milder and more selective method that involves reacting the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This method effectively avoids over-alkylation.[1]
Q2: What are the most common side reactions observed during the N-alkylation of piperidines?
A2: The most common side reaction is over-alkylation, which leads to the formation of quaternary ammonium salts.[2][3] This is particularly prevalent when using highly reactive alkylating agents or an excess of the alkylating agent.[2][3]
Q3: How can I minimize the formation of the quaternary ammonium salt byproduct?
A3: Several strategies can be employed to minimize over-alkylation:
-
Control Stoichiometry: Use the piperidine as the limiting reagent or in a slight excess relative to the alkylating agent.[4] An excess of the alkylating agent increases the likelihood of a second alkylation.[3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain its low concentration, thus reducing the chance of a second alkylation event.[4][5] A syringe pump is recommended for this.[6]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to disfavor the second alkylation step.[6]
-
Choice of Method: Consider using reductive amination, as it is less prone to over-alkylation.[4]
Q4: My N-alkylation reaction is sluggish or incomplete. What are the potential causes and solutions?
A4: Slow or incomplete N-alkylation can be due to several factors:
-
Insufficient Basicity: The reaction generates an acid (e.g., HBr, HCl) that can protonate the starting piperidine, making it non-nucleophilic.[6] The solution is to add a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[6]
-
Poor Leaving Group: The reactivity of the alkylating agent depends on the leaving group. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[4] Consider switching to a more reactive alkyl halide.[4][6]
-
Steric Hindrance: Bulky groups on the piperidine ring or the alkylating agent can slow down the reaction.[6] Increasing the reaction temperature may be necessary to overcome this.[6]
-
Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally good choices as they can improve the solubility of reagents and increase the reaction rate.[4]
Q5: Is it necessary to run the N-alkylation reaction under an inert atmosphere?
A5: While not always essential for robust substrates, it is good practice to perform N-alkylation reactions under an inert atmosphere (e.g., nitrogen or argon).[4] This is particularly important when using moisture-sensitive reagents like sodium hydride (NaH) or if the reactants or products are susceptible to oxidation.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the N-alkylation of piperidines, offering potential causes and solutions in a structured format.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Low reactivity of the alkylating agent. | Switch to a more reactive alkyl halide (I > Br > Cl).[4] Consider adding a catalytic amount of potassium iodide if using an alkyl bromide or chloride.[4] Increase the reaction temperature.[4] |
| Poor solubility of reagents. | Ensure all reactants, especially the base, are soluble in the chosen solvent.[4] Consider switching to a more polar solvent like ACN or DMF.[4] | |
| Inappropriate or insufficient base. | Use an appropriate base (e.g., K₂CO₃, DIPEA).[4] For less nucleophilic piperidines, a stronger base like NaH might be necessary.[4] Ensure at least 1.0-1.5 equivalents of the base are used.[6] | |
| Reaction has not reached completion. | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.[4] | |
| Formation of Quaternary Ammonium Salt | Excess of alkylating agent. | Use a slight excess of the piperidine or a 1:1 stoichiometry.[4] |
| Rapid addition of the alkylating agent. | Add the alkylating agent slowly to the reaction mixture using a syringe pump.[6] | |
| High reaction temperature. | Lower the reaction temperature to disfavor the second alkylation.[6] | |
| The N-alkylated product is more nucleophilic. | This is an inherent property. The above strategies (stoichiometry, slow addition, temperature) are key to control.[3] Consider reductive amination as an alternative. | |
| Difficult Product Purification | Presence of quaternary ammonium salt. | The quaternary salt is often highly water-soluble. During aqueous work-up, it may remain in the aqueous layer.[3] Purification can be challenging and may require column chromatography.[1] |
| Unreacted starting piperidine. | If the starting piperidine is volatile, it can sometimes be removed under high vacuum. Otherwise, column chromatography is typically required. | |
| Base is difficult to remove. | If using a solid base like K₂CO₃, it can be filtered off.[1] If using a liquid base like DIPEA, it can often be removed during aqueous work-up or by evaporation, though it can sometimes co-elute with the product during chromatography. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different reagents on the N-alkylation of piperidines.
Table 1: Common Bases for Direct N-Alkylation
| Base | Typical Amount (eq.) | Solvent Compatibility | Notes |
| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 | ACN, DMF, Acetone | A common, inexpensive, and effective base.[1][4] Ensure it is finely powdered and dry.[1] |
| N,N-Diisopropylethylamine (DIPEA) | 1.5 | ACN, DMF, CH₂Cl₂ | A non-nucleophilic organic base, good for sensitive substrates.[1][6] |
| Triethylamine (Et₃N) | 1.5 - 2.0 | ACN, DMF, CH₂Cl₂ | Another common non-nucleophilic organic base.[6] |
| Sodium Hydride (NaH) | 1.1 - 1.2 | DMF, THF | A strong, non-nucleophilic base used for less reactive piperidines.[4][5] Requires an inert atmosphere and careful handling. |
| Sodium Bicarbonate (NaHCO₃) | 1.5 - 2.0 | ACN, DMF | A milder base suitable for sensitive substrates.[6] |
Table 2: Common Solvents for N-Alkylation
| Solvent | Properties | Typical Use Cases |
| Acetonitrile (ACN) | Polar aprotic | General purpose, good for dissolving many reactants and bases.[1][4] |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Higher boiling point than ACN, useful for reactions requiring heating.[1][4] Can be difficult to remove. |
| Dichloromethane (CH₂Cl₂) | Non-polar aprotic | Often used with organic bases like DIPEA.[1] |
| Acetone | Polar aprotic | Can be used with bases like K₂CO₃.[4] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of a piperidine using an alkyl halide and a base.[1]
Materials:
-
Piperidine derivative (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.1 eq.)
-
Base (e.g., K₂CO₃ or DIPEA) (1.5-2.0 eq.)
-
Anhydrous solvent (e.g., ACN or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry.[1]
-
Stir the mixture at room temperature.
-
Slowly add the alkyl halide (1.0-1.1 eq.) to the reaction mixture. For highly reactive alkylating agents, slow addition via a syringe pump is recommended to minimize over-alkylation.[5][6]
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, if a solid base was used, filter the reaction mixture. Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[1]
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of a piperidine with a carbonyl compound using sodium triacetoxyborohydride.[1]
Materials:
-
Piperidine derivative (1.0 eq.)
-
Aldehyde or ketone (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Optional: Acetic acid (catalytic amount for less reactive ketones)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.
-
If the carbonyl compound is a less reactive ketone, a catalytic amount of acetic acid can be added.[1]
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[1]
Visualizations
Caption: Experimental workflow for direct N-alkylation of piperidines.
Caption: Troubleshooting decision tree for low yield in N-alkylation.
References
Overcoming solubility issues with Ethyl 2-(piperidin-4-yl)acetate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ethyl 2-(piperidin-4-yl)acetate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is an organic compound, specifically the hydrochloride salt of the ethyl ester of 2-(piperidin-4-yl)acetic acid.[1] As a hydrochloride salt, it is generally expected to have better aqueous solubility compared to its free base form due to the ionization of the piperidine nitrogen. However, the ethyl acetate group introduces some lipophilicity, which may limit its solubility in purely aqueous media. Its solubility is also influenced by the pH of the solution.
Q2: I am having trouble dissolving this compound in water. What are the initial troubleshooting steps?
Difficulty dissolving this compound in water is a common issue. Here are the initial steps to address this:
-
pH Adjustment: Since it is a hydrochloride salt of a weak base, the solubility is pH-dependent.[2] Try adjusting the pH of the aqueous solution. Lowering the pH (making it more acidic) should increase the proportion of the protonated, more soluble form of the molecule. Start by preparing your aqueous solution with a buffer at a pH below the compound's pKa (predicted to be around 10.41 for the piperidine nitrogen).[3]
-
Gentle Heating: Gently warming the solution can help increase the rate of dissolution. However, be cautious as excessive heat can lead to degradation of the compound. Monitor the temperature and do not exceed 40-50°C.
-
Sonication: Using an ultrasonic bath can provide energy to break up solid particles and enhance dissolution.[4]
Q3: Can I use organic co-solvents to dissolve this compound?
Yes, using a co-solvent is a widely used technique to dissolve compounds that have both polar and non-polar characteristics.[5] For this compound, water-miscible organic solvents are a good choice.
-
Recommended Co-solvents: Ethanol, methanol, and dimethyl sulfoxide (DMSO) are common choices.[3][6]
-
Procedure: Start by dissolving the compound in a minimal amount of the organic co-solvent first, and then slowly add the aqueous buffer to the desired final concentration. This method, known as "salting in," can often be more effective than adding the solid directly to a mixed solvent system.
Troubleshooting Guides
Issue 1: Precipitation occurs when adding an aqueous buffer to my stock solution.
This is a common problem when the compound is significantly less soluble in the final aqueous medium than in the initial organic stock.
Root Cause: The addition of the aqueous anti-solvent causes the compound to crash out of the solution due to a sharp decrease in solubility.
Solutions:
-
Optimize the Co-solvent Percentage: Reduce the final percentage of the aqueous buffer. You may need to perform a solubility titration to determine the maximum tolerable water content.
-
Use a Different Co-solvent: Some co-solvents may have a greater capacity to keep the compound in solution even after the addition of water. Experiment with different pharmaceutically acceptable co-solvents.
-
Employ Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, to the aqueous buffer can help to create micelles that encapsulate the less soluble compound and keep it in solution.[7]
Issue 2: The compound dissolves initially but then crystallizes out over time.
This suggests that you have created a supersaturated solution that is not stable.
Root Cause: The initial dissolution conditions (e.g., heating) allowed for a concentration higher than the equilibrium solubility at ambient temperature.
Solutions:
-
Determine the Equilibrium Solubility: Conduct an experiment to find the maximum stable concentration at your working temperature. This will be your new target concentration.
-
Formulation Strategies: For long-term stability in solution, consider more advanced formulation approaches such as:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance solubility and stability.[8][9]
-
Inclusion Complexation: Using cyclodextrins to form inclusion complexes can increase the apparent solubility of the drug.[4][8]
-
Quantitative Data Summary
| Solvent System | Expected Solubility | Notes |
| Water | Low to Moderate | Highly pH-dependent. Solubility increases at lower pH. |
| Ethanol | Soluble | A good initial choice for creating a stock solution.[3] |
| Methanol | Soluble | Similar to ethanol, can be used for stock solutions.[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong organic solvent, useful for high concentration stocks.[6] |
| Aqueous Buffers (pH < 7) | Moderate to High | The protonated form is more soluble. |
| Aqueous Buffers (pH > 7) | Low | The free base is less soluble. |
| Ethyl Acetate | Soluble | The parent ester is soluble in its own solvent class.[10] |
Key Experimental Protocols
Protocol 1: pH-Dependent Aqueous Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
Data Analysis: Plot the solubility (in mg/mL or µM) against the pH to visualize the pH-solubility profile.
Protocol 2: Co-solvent Solubility Enhancement
-
Solvent Selection: Choose a set of water-miscible organic co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Preparation of Solvent Systems: Prepare a range of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in water).
-
Solubility Measurement: Add an excess of the compound to each solvent mixture.
-
Equilibration and Analysis: Follow steps 3-5 from Protocol 1.
-
Data Analysis: Plot the solubility as a function of the co-solvent concentration.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Factors influencing the solubility of the compound.
References
- 1. This compound , 97% , 169458-04-2 - CookeChem [cookechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biosynce.com [biosynce.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Minoxidil - Wikipedia [en.wikipedia.org]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. linpchemical.com [linpchemical.com]
Validation & Comparative
Interpreting NMR Data for Ethyl 2-(piperidin-4-yl)acetate Hydrochloride: A Comparative Guide
For researchers and professionals in drug development and chemical analysis, accurate interpretation of Nuclear Magnetic Resonance (NMR) data is paramount for structure elucidation and verification. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra for Ethyl 2-(piperidin-4-yl)acetate hydrochloride, offering a comparison with analogous structures and a detailed experimental protocol.
Predicted NMR Data
Due to the limited availability of a complete, publicly accessible experimental spectrum for this compound, the following tables present predicted chemical shift ranges. These predictions are derived from the analysis of structurally similar compounds, including piperidine hydrochloride and various ethyl esters. The protonation of the piperidine nitrogen significantly influences the chemical shifts of the ring protons and carbons, a factor that has been considered in these estimations.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-1 (NH₂⁺) | 8.5 - 9.5 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |
| H-2, H-6 (axial & equatorial) | 3.3 - 3.6 | Multiplet | Protons adjacent to the protonated nitrogen are significantly deshielded. |
| H-3, H-5 (axial & equatorial) | 1.8 - 2.1 | Multiplet | |
| H-4 | 1.9 - 2.2 | Multiplet | |
| H-7 | 2.3 - 2.5 | Doublet | |
| H-8 | 4.1 - 4.3 | Quartet | Typical chemical shift for a methylene group in an ethyl ester. |
| H-9 | 1.2 - 1.4 | Triplet | Typical chemical shift for a methyl group in an ethyl ester. |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 | 43 - 46 |
| C-3, C-5 | 28 - 31 |
| C-4 | 32 - 35 |
| C-7 | 40 - 43 |
| C=O | 170 - 173 |
| C-8 | 60 - 62 |
| C-9 | 13 - 15 |
Comparative Analysis
The predicted chemical shifts can be compared with known data for related structures to understand the influence of different structural fragments.
-
Piperidine Hydrochloride: The signals for the protons on the piperidine ring (H-2, H-6, H-3, H-5, and H-4) are expected to be shifted downfield compared to neutral piperidine due to the electron-withdrawing effect of the protonated nitrogen atom.
-
Ethyl Acetate: The chemical shifts for the ethyl group protons (H-8 and H-9) and carbons (C-8 and C-9), as well as the carbonyl carbon (C=O), are predicted to be in ranges typical for ethyl esters.
This comparative approach allows for a more confident assignment of the signals in an experimental spectrum of this compound.
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly for the labile NH₂⁺ proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution and line shape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0-200 ppm.
-
Temperature: 298 K.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals in the ¹H spectrum.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with the numbering used for the NMR signal assignments.
Caption: Chemical structure of this compound.
This guide provides a foundational understanding for interpreting the NMR data of this compound. For definitive structural confirmation, it is always recommended to acquire and analyze a full set of 1D and 2D NMR experiments on the specific compound of interest.
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Ethyl 2-(piperidin-4-yl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and chemical synthesis, the precise characterization of novel compounds is paramount. Ethyl 2-(piperidin-4-yl)acetate hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients, requires robust analytical methodologies to ensure its identity, purity, and stability. This guide provides a comparative overview of mass spectrometry-based techniques for the analysis of this compound, offering insights into expected fragmentation patterns and presenting alternative analytical approaches for comprehensive characterization.
Mass Spectrometry Analysis: Unveiling the Molecular Blueprint
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. For this compound, both Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable analytical strategies.
Predicted Mass Spectrometry Data
While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, we can predict the expected parent ion and major fragment ions based on the known fragmentation patterns of piperidine derivatives and ethyl esters.
| Analytical Technique | Predicted Parent Ion (m/z) | Predicted Major Fragment Ions (m/z) | Interpretation of Fragmentation |
| LC-MS (ESI+) | 172.13 [M+H]⁺ | 154.12, 126.12, 98.10, 84.08 | Loss of H₂O, Loss of ethoxy group, Loss of ethyl acetate group, Piperidine ring fragments |
| GC-MS (EI) | 171.12 [M]⁺ | 126.09, 98.09, 84.08, 70.08, 56.06 | Loss of ethyl group, Cleavage of the acetate side chain, α-cleavage of the piperidine ring |
Comparative Analytical Techniques
Beyond mass spectrometry, other analytical techniques offer valuable, orthogonal information for the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful alternatives for purity assessment and structural confirmation.
| Analytical Technique | Key Performance Metrics | Primary Application |
| HPLC-UV | High precision and accuracy for quantification, robust and widely available. | Purity analysis and quantification of the main compound and impurities. |
| ¹H and ¹³C NMR | Provides detailed structural information and confirmation of the molecular skeleton. | Unambiguous structure elucidation and confirmation. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible analytical data. Below are representative protocols for the analysis of this compound using LC-MS, GC-MS, and HPLC.
Protocol 1: LC-MS Analysis
Objective: To determine the mass of the protonated molecule and identify characteristic fragment ions.
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
Protocol 2: GC-MS Analysis
Objective: To analyze the volatile free base of the compound and obtain electron ionization fragmentation patterns.
Sample Preparation:
-
The hydrochloride salt is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then dried and concentrated.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1).
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Protocol 3: HPLC-UV Purity Analysis
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Visualizing the Analytical Workflow
To better illustrate the process of mass spectrometry analysis, the following diagram outlines the typical workflow from sample introduction to data interpretation.
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
The analytical characterization of this compound is a critical step in its application within drug discovery and development. While direct experimental mass spectral data is not widely published, a combination of predictive analysis based on known fragmentation of related structures and the application of orthogonal techniques like HPLC and NMR provides a robust framework for its comprehensive analysis. The methodologies and predicted data presented in this guide serve as a valuable resource for researchers and scientists, enabling confident structural confirmation and purity assessment of this important chemical intermediate.
A Comparative Guide to HPLC and UPLC Methods for Purity Assessment of Ethyl 2-(piperidin-4-yl)acetate hydrochloride
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for determining the purity of Ethyl 2-(piperidin-4-yl)acetate hydrochloride. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical compounds.
This compound is a key building block in the synthesis of various pharmaceutical agents. Ensuring its purity is critical for the safety and efficacy of the final drug product. This document outlines two distinct chromatographic methods, presenting their experimental protocols and expected performance in a comparative format.
Experimental Protocols
Two primary liquid chromatography methods are compared: a conventional HPLC method and a high-resolution UPLC method. A reversed-phase C18 column is a common choice for the analysis of piperidine derivatives.[1] The mobile phase typically consists of a gradient of water and an organic solvent, such as acetonitrile or methanol, often with an acid additive to improve peak shape.[1]
Method 1: High-Performance Liquid Chromatography (HPLC)
This method employs standard HPLC instrumentation for the routine purity analysis of this compound.
-
Instrumentation : Standard HPLC system with a UV detector.
-
Column : C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 5% B to 95% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : 1 mg/mL of this compound in Mobile Phase A.
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
This method utilizes UPLC technology for a faster and higher-resolution separation, which can be particularly useful for detecting closely eluting impurities.[2]
-
Instrumentation : UPLC system with a photodiode array (PDA) detector.
-
Column : C18, 1.8 µm particle size, 2.1 x 50 mm.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 5% B to 95% B over 3 minutes.
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 40 °C.
-
Detection : PDA at 200-400 nm, extraction at 210 nm.
-
Injection Volume : 2 µL.
-
Sample Preparation : 1 mg/mL of this compound in Mobile Phase A.
Data Presentation: A Comparative Analysis
The following table summarizes the expected performance characteristics of the two methods. The quantitative data presented are hypothetical and serve as a basis for method comparison.
| Parameter | HPLC Method | UPLC Method |
| Retention Time of Main Peak | ~ 8.5 min | ~ 1.7 min |
| Total Run Time | 20 min | 5 min |
| Resolution (Main Peak vs. Closest Impurity) | > 2.0 | > 3.0 |
| Theoretical Plates | ~ 15,000 | ~ 25,000 |
| Tailing Factor | < 1.5 | < 1.2 |
| Limit of Detection (LOD) | ~ 0.05% | ~ 0.01% |
| Limit of Quantification (LOQ) | ~ 0.15% | ~ 0.03% |
| Solvent Consumption per Run | ~ 20 mL | ~ 2.5 mL |
Experimental Workflow
The logical flow of the comparative analysis is depicted in the diagram below. This workflow outlines the key stages from sample preparation to data analysis and method selection.
Caption: Workflow for HPLC and UPLC method comparison.
Discussion of Alternatives
While HPLC and UPLC are the most common techniques for purity assessment of non-volatile compounds like this compound, other methods could be considered as complementary techniques.
-
Gas Chromatography (GC) : This technique is generally suitable for volatile compounds. For the analysis of the hydrochloride salt, derivatization to a more volatile form would be necessary. GC could be a powerful tool for detecting volatile or semi-volatile impurities that may not be amenable to LC analysis.[3]
-
Capillary Electrophoresis (CE) : CE can offer very high separation efficiency and is particularly well-suited for charged species. It could be an alternative for the analysis of the hydrochloride salt, potentially providing a different selectivity profile compared to reversed-phase LC.
-
LC-Mass Spectrometry (LC-MS) : Coupling either the HPLC or UPLC method to a mass spectrometer would provide definitive identification of impurities based on their mass-to-charge ratio, which is invaluable for comprehensive impurity profiling.[1]
Conclusion
Both the described HPLC and UPLC methods are suitable for the purity assessment of this compound. The choice between the two will depend on the specific requirements of the analysis.
-
The HPLC method is robust and suitable for routine quality control where speed is not the primary concern.
-
The UPLC method offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput screening, in-depth impurity profiling, and situations where solvent consumption is a consideration.
For drug development professionals, the UPLC method is generally recommended for its superior performance characteristics, which can provide a more detailed and accurate picture of the compound's purity profile in a shorter amount of time.
References
A Comparative Guide to Ethyl 2-(piperidin-4-yl)acetate and Methyl 2-(piperidin-4-yl)acetate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Among the versatile scaffolds available, substituted piperidines are of significant interest due to their prevalence in a wide range of biologically active compounds. This guide provides a detailed comparison of two key intermediates: ethyl 2-(piperidin-4-yl)acetate and methyl 2-(piperidin-4-yl)acetate. This analysis is intended to assist researchers in making informed decisions regarding the choice of reagent for their specific synthetic needs, with a focus on performance, physicochemical properties, and practical applications.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these esters is crucial for their effective use in synthesis. The following table summarizes their key characteristics.
| Property | Ethyl 2-(piperidin-4-yl)acetate | Methyl 2-(piperidin-4-yl)acetate |
| CAS Number | 59184-90-6 | 168986-49-0 |
| Molecular Formula | C₉H₁₇NO₂ | C₈H₁₅NO₂ |
| Molecular Weight | 171.24 g/mol | 157.21 g/mol |
| Boiling Point | 232.8±13.0 °C at 760 mmHg[1] | 145 °C at 0.2 Torr[2] |
| Density | 1.0±0.1 g/cm³[1] | 0.982±0.06 g/cm³ (Predicted)[2] |
| pKa | 10.41±0.10 (Predicted)[1] | 10.40±0.10 (Predicted)[2] |
| Appearance | Solid[1] | Colorless to light yellow liquid/solid[2] |
| Solubility | Soluble in many organic solvents, such as ethanol and cyclohexane.[1] | No specific data found, but expected to be soluble in common organic solvents. |
Performance in Synthesis: A Comparative Analysis
While direct, head-to-head comparative studies for these specific piperidine esters are not extensively documented in the literature, general principles of organic synthesis and data from analogous compounds allow for a reasoned comparison. The primary difference in their synthetic performance lies in the nature of the ester group: ethyl versus methyl.
Reactivity: In principle, the methyl ester may exhibit slightly higher reactivity in some reactions due to the lower steric hindrance of the methyl group compared to the ethyl group. This can be advantageous in reactions where the ester moiety is directly involved or influences the reactivity of other functional groups.
Hydrolytic Stability: Methyl esters are generally more susceptible to hydrolysis than their ethyl counterparts, particularly under basic or acidic conditions.[3] This is a critical consideration in multi-step syntheses where the ester may be exposed to various pH conditions. The increased stability of the ethyl ester might be preferable to prevent unintended cleavage. In the context of the synthesis of the opioid analgesic remifentanil, which contains a methyl ester group, it is noted that intermediates with this functionality are prone to fast hydrolysis.[4]
Yield and Purity: While highly dependent on the specific reaction and conditions, some studies on analogous ester syntheses suggest that methyl esters can sometimes be formed in slightly higher yields and with shorter reaction times. However, the increased reactivity of methyl esters can also potentially lead to more side reactions if not carefully controlled.
Downstream Processing: The choice of ester can also impact the ease of purification and the physical properties of the final product. The higher boiling point of the ethyl ester may be a factor in purification by distillation.
Applications in Pharmaceutical Synthesis
Both esters are valuable intermediates in the synthesis of complex pharmaceutical agents. Their utility is demonstrated in the synthesis of notable drugs.
Methyl 2-(piperidin-4-yl)acetate in the Synthesis of Remifentanil:
Methyl 2-(piperidin-4-yl)acetate is a key precursor in some synthetic routes to remifentanil, a potent, short-acting opioid analgesic. The synthesis of remifentanil involves the N-alkylation of a piperidine nitrogen followed by other transformations.[5][6][7] The choice of the methyl ester in this context is likely deliberate, as remifentanil itself contains a methyl ester that is rapidly hydrolyzed by non-specific esterases in the body, contributing to its ultra-short duration of action.[8]
Ethyl 2-(piperidin-4-yl)acetate in the Context of Alvimopan Synthesis:
While not a direct precursor in all documented syntheses, the core structure of ethyl 2-(piperidin-4-yl)acetate is relevant to the synthesis of alvimopan, a peripherally acting μ-opioid receptor antagonist used to manage postoperative ileus. Some synthetic routes for alvimopan involve intermediates with a piperidine acetic acid or ester moiety.[4][9] The use of an ethyl ester in such a synthesis could offer advantages in terms of stability during the synthetic sequence.
Experimental Protocols
The following are detailed, generalized protocols for common synthetic transformations involving these piperidine esters.
Experimental Protocol 1: N-Alkylation of Piperidine Esters
This protocol describes a general procedure for the N-alkylation of either ethyl or methyl 2-(piperidin-4-yl)acetate with an alkyl halide.
Materials:
-
Ethyl 2-(piperidin-4-yl)acetate or Methyl 2-(piperidin-4-yl)acetate
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the piperidine ester (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-70 °C may be necessary.
-
Upon completion, quench the reaction by the slow addition of water and extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated product.
Expected Outcome: This procedure is expected to yield the N-alkylated product. Yields can vary depending on the specific substrates and reaction conditions but are generally in the range of 70-95%.
Experimental Protocol 2: N-Acylation of Piperidine Esters
This protocol provides a general method for the N-acylation of the piperidine esters with an acyl chloride.
Materials:
-
Ethyl 2-(piperidin-4-yl)acetate or Methyl 2-(piperidin-4-yl)acetate
-
Acyl chloride (e.g., propionyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the piperidine ester (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acylated product.
Expected Outcome: This protocol should provide the N-acylated piperidine ester. Typical yields for this type of reaction are in the range of 80-98%.
Visualizing Synthetic Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the N-alkylation and N-acylation reactions.
Caption: Workflow for the N-Alkylation of Piperidine Esters.
Caption: Workflow for the N-Acylation of Piperidine Esters.
Conclusion and Recommendations
Both ethyl 2-(piperidin-4-yl)acetate and methyl 2-(piperidin-4-yl)acetate are valuable and versatile intermediates for the synthesis of complex molecules in drug discovery and development. The choice between them is nuanced and should be guided by the specific requirements of the synthetic route.
-
Methyl 2-(piperidin-4-yl)acetate may be favored in situations where slightly higher reactivity is desired and reaction times are critical. However, careful consideration must be given to its potential for hydrolysis, especially in multi-step syntheses. Its use as a precursor in the synthesis of remifentanil highlights its utility in constructing molecules with specific metabolic liabilities.
-
Ethyl 2-(piperidin-4-yl)acetate offers the advantage of greater hydrolytic stability, which can be a significant benefit in lengthy synthetic sequences involving diverse reaction conditions. This stability may lead to cleaner reactions and easier purification.
For researchers embarking on a new synthetic pathway, it is advisable to consider both esters. If the synthetic route involves harsh acidic or basic conditions, the ethyl ester would likely be the more robust choice. Conversely, if rapid reactions and potentially higher initial yields are a priority, and the downstream chemistry is compatible, the methyl ester could be advantageous. Ultimately, the optimal choice will be determined by empirical evaluation within the context of the specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN103360300A - Synthesis method of alvimopan - Google Patents [patents.google.com]
- 5. US20100048908A1 - Process for Remifentanil Synthesis - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of a peptide-remifentanil conjugate as a novel bifunctional mu/delta-opioid receptor agonist for the treatment of pain - Arabian Journal of Chemistry [arabjchem.org]
- 7. scielo.br [scielo.br]
- 8. Review of the efficacy and safety of remifentanil for the prevention and treatment of pain during and after procedures and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
A Comparative Guide to the Biological Evaluation of Novel Piperidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. Its prevalence highlights the continuous effort in synthesizing and evaluating novel piperidine derivatives for various therapeutic applications. This guide provides an objective comparison of the biological performance of recently developed piperidine-based compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development.
In Vitro Anticancer Activity of Piperidine Derivatives
Piperidine derivatives have demonstrated significant potential as anticancer agents, modulating key signaling pathways and inducing apoptosis in various cancer cell lines.[1] The following table summarizes the cytotoxic activity of selected novel piperidine-based compounds.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [2] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [2] | |
| Compound 17a | PC3 | Prostate | 0.81 | [2] |
| MGC803 | Gastric | 1.09 | [2] | |
| MCF-7 | Breast | 1.30 | [2] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [2] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [2] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [2] | |
| 2,5-2Cl-piperidone | A549 | Lung | < 5 | [3] |
| 2Br-5Cl-piperidone | A549 | Lung | < 5 | [3] |
| 2-Cl-piperidone | A549 | Lung | < 5 | [3] |
| 2-F-piperidone | A549 | Lung | < 5 | [3] |
Neuroprotective Effects of Piperidine Derivatives
Novel piperidine compounds have been investigated for their potential to mitigate neuronal damage in models of ischemic stroke. Their neuroprotective effects are often evaluated by assessing cell viability in glutamate-induced toxicity models and by in vivo studies such as the middle cerebral artery occlusion (MCAO) model.
| Compound | Assay | Model | Effect |
| d-CPPene | Infarct Volume Reduction | MCAO in aged rats | Reduced infarct volume to 33 ± 1.8% |
| Cerebral Blood Flow | MCAO in aged rats | Maintained higher cerebral blood flow (22.8 ± 3.2 mL · 100 g−1 · min−1) |
Antimicrobial Activity of Piperidine Derivatives
The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Piperidine derivatives have been synthesized and evaluated for their activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter to quantify their efficacy.
| Compound Class | Microorganism | Gram Stain | MIC (µg/mL) |
| Sulfonamide Derivatives | Xanthomonas oryzae pv. oryzae (Xoo) | Negative | 2.65 - 11.83 |
| Xanthomonas axonopodis pv. citri (Xac) | Negative | 4.74 - 21.26 |
Anti-Osteoporosis Activity of Piperidine Derivatives
Cathepsin K, a cysteine protease, is a key enzyme in bone resorption and a target for anti-osteoporosis therapies. Novel piperidine-3-carboxamide derivatives have been identified as potent inhibitors of this enzyme.
| Compound | Target | IC50 (µM) |
| Compound H-9 | Cathepsin K | 0.08 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays used in the evaluation of the described piperidine-based compounds.
MTT Assay for Cytotoxicity in SH-SY5Y Cells
This protocol is used to assess the effect of compounds on the viability of SH-SY5Y neuroblastoma cells, particularly in the context of glutamate-induced toxicity.[4]
-
Cell Seeding:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Detach cells using Trypsin-EDTA and perform a cell count.
-
Seed 10,000 cells per well in a 96-well plate.
-
Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
To induce toxicity, expose cells to glutamate (e.g., 32 µM) for 24 hours.[4]
-
Remove the old medium and add the medium containing the test compounds at various concentrations.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
After incubation, carefully aspirate the MTT solution.
-
Add 100-200 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2][6]
-
Shake the plate for approximately 5 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[6]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.[6]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7]
-
Cathepsin K Inhibition Assay
This fluorometric assay measures the direct inhibitory effect of compounds on the enzymatic activity of purified cathepsin K.[8]
-
Enzyme Activation:
-
Prepare a 1x Cathepsin Buffer by diluting a 4x stock.
-
Thaw recombinant human cathepsin K on ice and dilute it to a working concentration (e.g., 0.5 ng/µL) with the 1x Cathepsin Buffer.[9]
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of the test inhibitor at concentrations 10-fold higher than the desired final concentrations.
-
In a 384-well plate, add the diluted Cathepsin K to all wells except the negative control.
-
Add the inhibitor dilutions and controls to the respective wells.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.[9][10]
-
-
Substrate Addition and Kinetic Measurement:
-
Prepare the fluorogenic Cathepsin K substrate (e.g., Z-Gly-Pro-Arg-AMC) at the desired final concentration in 1x Cathepsin Buffer.[9][11]
-
Initiate the enzymatic reaction by adding the substrate solution to every well.
-
Immediately begin measuring the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) in kinetic mode for a set period (e.g., 60 minutes).[9]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, by plotting the reaction rates against the inhibitor concentrations.[8]
-
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used in vivo method to induce focal cerebral ischemia, mimicking human stroke, for the evaluation of neuroprotective agents.[12][13]
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Secure the animal in a supine position on a surgical table.[13]
-
-
Surgical Procedure:
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature on the CCA.
-
Make a small incision in the ECA.
-
Gently insert a filament (e.g., a 4-0 nylon suture with a rounded tip) through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms occlusion.[12]
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a specific duration (e.g., 90 minutes) to induce ischemia.
-
For reperfusion, carefully withdraw the filament.
-
-
Post-Surgical Care and Neurological Assessment:
-
Close the incision and allow the animal to recover from anesthesia.
-
At a predetermined time point after reperfusion (e.g., 24 hours), assess neurological deficits using a standardized scoring system.
-
-
Infarct Volume Measurement:
-
Euthanize the animal and carefully remove the brain.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). The healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.[13]
-
Visualizing Mechanisms and Workflows
Understanding the molecular pathways affected by novel compounds and the experimental processes for their evaluation is critical. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: PI3K/Akt Signaling Pathway Inhibition by Anticancer Piperidine Derivatives.
Caption: General Experimental Workflow for Biological Evaluation of Piperidine Compounds.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 5. MTT assay [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs. Its prevalence is due to its ability to impart favorable physicochemical properties, such as modulating lipophilicity and metabolic stability, which are critical for drug efficacy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of piperidine analogs: Acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease and C-C chemokine receptor type 5 (CCR5) antagonists used as anti-HIV agents.
General Workflow for Structure-Activity Relationship (SAR) Studies
The process of an SAR study is iterative, aiming to optimize a lead compound's activity and properties through systematic chemical modifications. The general workflow involves designing and synthesizing new analogs, testing their biological activity, and analyzing the data to inform the next round of design.
Figure 1: A generalized workflow for a typical Structure-Activity Relationship (SAR) study.
Comparison 1: Piperidine Analogs as Acetylcholinesterase (AChE) Inhibitors
Piperidine-based AChE inhibitors are critical in the symptomatic treatment of Alzheimer's disease. They function by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the brain. The drug Donepezil (E2020) is a prominent example, featuring a 1-benzyl-4-methylpiperidine core linked to a dimethoxyindanone moiety.[1]
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholinesterase breaks down acetylcholine in the synaptic cleft. Inhibitors block the active site of AChE, preventing this breakdown and enhancing cholinergic neurotransmission. Donepezil and its analogs typically bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[2]
Figure 2: Signaling pathway illustrating the mechanism of acetylcholinesterase inhibition.
Performance Comparison of Donepezil Analogs
The SAR of Donepezil analogs reveals key structural requirements for potent AChE inhibition. Modifications to the benzyl group on the piperidine nitrogen and the linker between the piperidine and the indanone moiety significantly impact activity.
| Compound ID | Core Structure Modification | Linker Modification | AChE IC₅₀ (nM) | Selectivity (vs. BuChE) |
| Donepezil (13e) | 1-Benzylpiperidine | -CH₂- | 5.7 | ~1250x |
| Analog 1 | 1-Benzylpiperidine | -CH₂CH₂- (N-benzoylamino) | >1000 | - |
| Analog 5 | 1-Benzylpiperidine | -CH₂CH₂- (isoindolinyl) | Potent | - |
| Analog 21 | 1-Benzylpiperidine | -CH₂CH₂- (N-methyl-N-[4'-(benzylsulfonyl)benzoyl]amino) | 0.56 | ~18,000x |
| Analog 20 | 1-Benzylpiperidine | Amide | 5940 | - |
| Analog 28 | 1-Benzylpiperidine | Amide | 410 | - |
Data compiled from multiple sources.[1][3]
Key SAR Insights:
-
Piperidine Nitrogen: The basicity of the piperidine nitrogen is crucial for activity.[3]
-
Benzyl Group: The N-benzyl group interacts with the catalytic anionic site of AChE.[2]
-
Linker and Terminal Group: Replacing the indanone moiety or modifying the linker can drastically alter potency. A rigidified analog (5) showed higher potency than a flexible one (1).[1] Exchanging the ester linker for a more stable amide linker often reduces activity (analogs 20, 28) unless other compensatory interactions are introduced.[1] A bulky sulfonyl group on the terminal benzamide (analog 21) dramatically enhanced potency and selectivity.[3]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to measure AChE activity and screen for inhibitors.
-
Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured by its absorbance at 412 nm.
-
Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB Solution (10 mM in buffer)
-
ATCI Solution (14 mM in deionized water, prepared fresh)
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
Test compounds (piperidine analogs) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure (96-well plate format):
-
Plate Setup: Prepare wells for Blank (buffer, DTNB, ATCI), Control (buffer, enzyme, DTNB, solvent), and Test Samples (buffer, enzyme, DTNB, test compound).
-
Pre-incubation: Add buffer, AChE solution, DTNB, and the test compound or solvent to the respective wells. Incubate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[4]
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Comparison 2: Piperidine Analogs as CCR5 Antagonists
Piperidine-based CCR5 antagonists are a class of anti-retroviral drugs that block the entry of R5-tropic HIV-1 into host cells. They are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[5]
Mechanism of Action: HIV-1 Entry Inhibition
R5-tropic HIV-1 entry is a two-step process. The viral glycoprotein gp120 first binds to the CD4 receptor on the host T-cell. This triggers a conformational change in gp120, allowing it to bind to the CCR5 co-receptor. This second interaction facilitates the fusion of the viral and cellular membranes, allowing the virus to enter the cell. CCR5 antagonists bind to the CCR5 receptor, altering its conformation and preventing its interaction with gp120, thus blocking viral entry.[6][7]
Figure 3: Signaling pathway for HIV-1 entry and its blockade by a CCR5 antagonist.
Performance Comparison of Piperidine-based CCR5 Antagonists
The SAR of CCR5 antagonists often involves a central piperidine or piperazine core with multiple substitution points that can be optimized to improve potency and pharmacokinetic properties.
| Compound Class | R¹ (Piperidine) | R² (Amide/Linker) | R³ (Terminal Group) | CCR5 Binding Kᵢ (nM) | Anti-HIV-1 IC₅₀ (nM) |
| Piperidino-piperidine | H | Oximino-amide | Pyrimidine | Potent | 2-20 |
| Piperazino-piperidine | H | Carbonyl | 2,4-Dimethyl-pyridine | 8.8 | 13 |
| Piperazino-piperidine | 4-Methyl | Carbonyl | 2,4-Dimethyl-pyridine | 2.6 | 2.1 |
| 4-Hydroxypiperidine | 4-OH | Urea | Phenyl | 11 | - |
| 4-(Pyrazolyl)piperidine | 4-(1H-pyrazol-4-yl) | Amide | Phenyl | Potent | Potent |
Data compiled from multiple sources.[5][8][9][10]
Key SAR Insights:
-
Central Core: Both piperidino-piperidine and piperazino-piperidine scaffolds can yield highly potent antagonists.[5]
-
Piperidine Substitution: Adding a methyl group at the 4-position of the terminal piperidine ring can significantly improve both binding affinity and antiviral potency.[10]
-
Linker: The nature of the linker connecting the central core to the terminal aromatic group is critical. Amide, urea, and other heterocyclic linkers like pyrazole have been successfully employed.[8][9]
-
Terminal Group: The terminal aromatic group, often a substituted pyridine or phenyl ring, plays a key role in binding. Modifications here are crucial for optimizing activity and properties like oral bioavailability.[9]
Experimental Protocol: Anti-HIV-1 Activity Assay (Pseudovirus Entry Assay)
This assay measures the ability of a compound to inhibit HIV-1 entry into target cells in a safe and quantifiable manner.[6][7]
-
Principle: Replication-defective pseudoviruses are created that express the HIV-1 envelope protein (Env) on their surface and contain a reporter gene (e.g., luciferase). The ability of these viruses to enter target cells expressing CD4 and CCR5 is measured by the expression of the reporter gene.
-
Materials:
-
Target cells expressing CD4, CCR5, and a reporter gene (e.g., TZM-bl cells).
-
Replication-defective HIV-1 pseudovirus (R5-tropic).
-
Culture medium and 96-well plates.
-
Test compounds (piperidine analogs).
-
Luciferase detection reagents and a luminometer.
-
-
Procedure:
-
Cell Plating: Seed target cells (e.g., TZM-bl) in a 96-well plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the diluted compounds to the cells.
-
Infection: Add a standardized amount of R5-tropic pseudovirus to each well.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.
-
Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the reagent manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral entry for each compound concentration relative to a virus-only control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
-
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic pathways for piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. Its prevalence drives the continuous development of efficient and selective synthetic methodologies. This guide provides a comparative analysis of four principal synthetic pathways to piperidines: the reduction of pyridine derivatives, the aza-Diels-Alder reaction, ring-closing metathesis, and emerging biocatalytic and chemo-enzymatic strategies. We present a synopsis of their performance, supported by experimental data, detailed protocols, and workflow visualizations to inform synthetic strategy and decision-making in drug discovery and development.
Reduction of Pyridine Derivatives
The hydrogenation of pyridines represents one of the most direct and established methods for piperidine synthesis. This approach involves the saturation of the aromatic pyridine ring, which can be achieved using various reducing agents and catalytic systems. The choice of catalyst is critical for achieving high yields and, in the case of substituted pyridines, high chemoselectivity.
Comparative Performance of Catalytic Systems:
| Catalyst System | Substrate | Pressure (bar) | Temp. (°C) | Time (h) | Yield (%) | Key Features & Limitations |
| Pd/C (10%) | Pyridinecarbonitriles | 6 | 30-50 | 4.5 | ~99% | Highly efficient for nitrile-substituted pyridines; selectivity can be tuned with acidic additives.[1] |
| PtO₂ (Adams' catalyst) | Substituted Pyridines | 50-70 | RT | - | High | Highly effective, but catalyst can be pyrophoric.[2] |
| [Cp*RhCl₂]₂ | N-benzyl-2-methylpyridinium bromide | - | 40 | 24 | 94% | Effective for transfer hydrogenation of pyridinium salts under mild conditions.[3] |
| Ir-catalyst with MeO-BoQPhos | 2-alkyl-pyridinium salts | - | - | - | up to 94% | Achieves high enantioselectivity (up to 93:7 er) for asymmetric hydrogenation.[4] |
| [Ir-OMs] | Methyl picolinate | - | - | - | High | Tolerant to a wide range of functional groups, including nitro and azide.[5] |
Experimental Protocol: Catalytic Hydrogenation of 4-Phenylpyridine
This protocol describes the rhodium-catalyzed transfer hydrogenation of a pyridinium salt to the corresponding tetrahydropyridine, which can be further reduced to the piperidine.[3]
-
Materials: 4-phenylpyridine, benzyl bromide, formic acid-triethylamine (HCOOH-NEt₃) azeotrope, [Cp*RhCl₂]₂, potassium iodide, potassium hydroxide solution, ethyl acetate, sodium sulfate.
-
Procedure:
-
Quaternize 4-phenylpyridine with benzyl bromide to afford the N-benzyl-4-phenylpyridinium bromide salt in quantitative yield.
-
To a reaction tube, add the pyridinium salt (1.0 g), [Cp*RhCl₂]₂ (0.0125 mol%), and potassium iodide in the HCOOH-NEt₃ azeotrope.
-
The reaction is conducted in air.
-
Stir the reaction mixture at 40°C.
-
Upon completion, cool the reaction to room temperature and basify with an aqueous KOH solution.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the product. This method yields 4-phenyl-1,2,3,6-tetrahydropyridine in 97% isolated yield.
-
Synthetic Pathway: Reduction of Pyridine
Caption: General schematic for the catalytic reduction of a pyridine derivative to a piperidine derivative.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the one-step construction of the piperidine ring, often with excellent stereocontrol. This reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile, or more commonly, an imine (dienophile) with a diene. The use of chiral catalysts can render this process enantioselective, providing access to optically active piperidine derivatives.
Comparative Performance of Aza-Diels-Alder Approaches:
| Catalyst/Method | Diene | Dienophile (Imine) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Key Features |
| Lewis Acid / Brønsted Acid | Electron-rich dienes/enones | Various imines | Moderate to High | Varies | - | A classical approach, mechanism can be stepwise (Mannich-Michael).[6][7] |
| Organocatalysis | Oxygenated dienes | Various imines | Moderate to High | Varies | High | Offers a metal-free alternative with high enantioselectivity.[6] |
| Rh(I)-catalyzed [2+2+2] Cycloaddition | Alkyne and Alkene | Isocyanate | Good | >19:1 | High | A multicomponent approach to highly substituted piperidines.[8] |
Experimental Protocol: Three-Component Aza-Diels-Alder Reaction
This protocol describes a two-pot, three-component synthesis of polysubstituted pyridines which can be subsequently reduced to piperidines. The key steps are a catalytic intermolecular aza-Wittig reaction to form a 2-azadiene, followed by a Diels-Alder reaction.[9]
-
Materials: Acyl azide, toluene, aldehyde, 3-methyl-1-phenyl-2-phospholene-1-oxide (catalyst), enamine.
-
Procedure:
-
Azadiene Formation: Heat a solution of the acyl azide in toluene under reflux to form the isocyanate (monitored by IR). Cool the solution and add it dropwise to a refluxing solution of the aldehyde and the phospholene oxide catalyst in toluene.
-
Diels-Alder Reaction: After the formation of the 2-azadiene, add the enamine dienophile to the reaction mixture and continue heating under reflux.
-
Work-up: After the reaction is complete, cool the mixture and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the dihydropyridine product, which can be reduced to the corresponding piperidine.
-
Synthetic Pathway: Aza-Diels-Alder Reaction
Caption: General pathway for piperidine synthesis via an aza-Diels-Alder reaction followed by reduction.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a robust and versatile method for the construction of a wide range of carbo- and heterocyclic rings, including piperidines. This reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs or Hoveyda-Grubbs catalysts), involves the intramolecular cyclization of a diene precursor.
Comparative Performance of RCM in Piperidine Synthesis:
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |
| Grubbs I | N-alkenyl acrylamides | 5 | Dichloromethane (reflux) | several | 45% | Less reactive than second-generation catalysts.[10] | |
| Grubbs II | N-Boc protected dialkenylamines | 10 | Dichloromethane (reflux) | 20 | 78% | More active and functional group tolerant.[10] | |
| Hoveyda-Grubbs II | N-Boc dialkenyl substituted substrates | 5 | Dichloromethane | 40 | 24 | High efficiency, used in syntheses of neurokinin receptor antagonists.[10] | |
| Zhan 1B | Diene precursor for an 18-membered macrolide | 10 | Toluene | 40 | 6 | 82% | Used in large-scale synthesis, optimization required to minimize dimer formation.[11] |
Experimental Protocol: RCM for Tetrahydropyridine Synthesis
This protocol is a general procedure for the synthesis of a tetrahydropyridine derivative via RCM, which can then be reduced to the corresponding piperidine.[10]
-
Materials: Diene precursor (e.g., N-Boc-diallylamine), Grubbs II catalyst, dichloromethane (degassed).
-
Procedure:
-
Dissolve the diene precursor in degassed dichloromethane.
-
Add the Grubbs II catalyst (e.g., 5 mol%) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the tetrahydropyridine.
-
The resulting tetrahydropyridine can be hydrogenated using standard conditions (e.g., Pd/C, H₂) to yield the piperidine.
-
Synthetic Pathway: Ring-Closing Metathesis
Caption: Synthetic route to piperidines using Ring-Closing Metathesis (RCM) followed by reduction.
Biocatalytic and Chemo-enzymatic Synthesis
Biocatalytic and chemo-enzymatic approaches offer highly selective and environmentally benign alternatives to traditional synthetic methods. These strategies leverage the exquisite selectivity of enzymes to achieve high levels of enantio- and regioselectivity, often under mild reaction conditions.
Comparative Performance of Biocatalytic/Chemo-enzymatic Methods:
| Enzyme System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee) | Key Features |
| Amine Oxidase / Ene-Imine Reductase Cascade | Asymmetric dearomatization of activated pyridines | N-substituted tetrahydropyridines | ≥50% (overall) | ≥92% | A versatile one-pot cascade for chiral 3- and 3,4-substituted piperidines.[12][13][14] |
| Immobilized Candida antarctica Lipase B (CALB) | Multicomponent reaction | Benzaldehyde, aniline, acetoacetate ester | up to 91% | - | A reusable biocatalyst for the synthesis of functionalized piperidines.[15] |
| Kinetic Resolution with Lipase | Enzymatic acylation | (rac)-2-Piperidineethanol | - | High | For the separation of enantiomers of piperidine derivatives.[16] |
Experimental Protocol: Chemo-enzymatic Synthesis of Chiral Piperidines
This protocol outlines the key enzymatic step in a chemo-enzymatic cascade for the synthesis of stereo-enriched 3-substituted piperidines from N-substituted tetrahydropyridines (THPs).[12][13]
-
Materials: N-substituted THP, amine oxidase (e.g., 6-HDNO), ene-imine reductase (EneIRED), glucose, glucose dehydrogenase (for cofactor regeneration), NADP⁺, buffer solution.
-
Procedure:
-
Prepare a buffered aqueous solution containing glucose, NADP⁺, and glucose dehydrogenase.
-
Add the N-substituted THP substrate to the solution.
-
Initiate the reaction by adding the amine oxidase and ene-imine reductase enzymes.
-
Stir the reaction at a controlled temperature (e.g., 30°C).
-
Monitor the reaction for conversion and enantiomeric excess by chiral HPLC or SFC.
-
Upon completion, extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography. This method has been used to synthesize both enantiomers of the antipsychotic drug Preclamol in ≥50% overall yield and with 96% ee.[12]
-
Experimental Workflow: Chemo-enzymatic Synthesis
Caption: A typical workflow for the chemo-enzymatic synthesis of chiral piperidines from activated pyridines.
Conclusion
The synthesis of piperidines can be accomplished through a variety of powerful and diverse synthetic strategies. The classical reduction of pyridines remains a highly effective and atom-economical approach, particularly for large-scale synthesis. The aza-Diels-Alder reaction provides a rapid entry to complex piperidine scaffolds with good stereocontrol. Ring-closing metathesis offers a versatile and highly functional group tolerant method for the construction of the piperidine ring from acyclic precursors. Finally, the emerging fields of biocatalysis and chemo-enzymatic synthesis are providing increasingly attractive options for the synthesis of chiral piperidines with exceptional levels of stereoselectivity under mild and sustainable conditions. The optimal choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, stereochemical requirements, and the scale of the synthesis. This guide provides a foundation for making informed decisions in the design and execution of synthetic routes to this important class of heterocycles.
References
- 1. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. | Sigma-Aldrich [merckmillipore.com]
- 7. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. drughunter.com [drughunter.com]
- 12. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2-(piperidin-4-yl)acetate hydrochloride: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Ethyl 2-(piperidin-4-yl)acetate hydrochloride. The following procedures are based on general best practices for handling piperidine derivatives and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations.
Core Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment. Given the potential hazards associated with piperidine compounds, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
All handling of this compound should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of any dust or vapors. Use non-sparking tools to avoid ignition sources.[1]
Quantitative Hazard Data Summary
| Property | Value (for Piperidine) | GHS Hazard Statements |
| Flammability | Highly flammable liquid and vapor | H225[1] |
| Acute Toxicity (Oral) | Harmful if swallowed | H302[1] |
| Acute Toxicity (Dermal/Inhalation) | Toxic in contact with skin or if inhaled | H311 + H331[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314[1] |
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.
1. Waste Identification and Segregation:
- Prepare a dedicated, chemically compatible waste container.
- Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, toxic, corrosive).[1]
- Do not mix this waste with other chemical waste streams unless their compatibility has been verified. Incompatible materials include strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.
2. Container Management:
- Ensure the waste container is in good condition and has a secure, tightly fitting lid.[1]
- Store the sealed waste container in a designated, well-ventilated, and secondary containment area. This area should be away from heat, sparks, open flames, and other ignition sources.[1]
3. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
- Provide the waste disposal service with a complete inventory of the waste container's contents.
4. Emergency Spill Procedures:
- Small Spills: In the event of a small spill, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.[1][2] Collect the absorbed material into a sealed container for disposal as hazardous waste.[1][2]
- Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.[1]
Experimental Protocol: Neutralization for Disposal (Use with Caution)
Note: This procedure is for the neutralization of the hydrochloride salt to the free amine and should only be performed by trained personnel in a controlled laboratory setting, adhering to all safety precautions. The primary disposal method remains collection by a licensed waste disposal service.
-
Preparation: In a chemical fume hood, prepare a stir bar and a beaker of appropriate size. Place the beaker in an ice bath to control any exothermic reaction.
-
Dilution: Slowly and carefully dilute the this compound waste with cold water.
-
Neutralization: While stirring, slowly add a weak base solution, such as sodium bicarbonate or sodium carbonate, to the diluted waste.[3] Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is neutral (pH 7).
-
Disposal of Neutralized Solution: Even after neutralization, the resulting solution may still be considered hazardous waste. It should be collected in a properly labeled hazardous waste container for disposal by a licensed contractor. Do not pour down the drain unless authorized by your local EHS department and regulations.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
